2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h1-8H,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQXIEKIBOJPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285211 | |
| Record name | 2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-10-4 | |
| Record name | Phthalanilic acid, 4'-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-NITROPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
This technical guide provides a comprehensive overview of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, also known as N-(4-nitrophenyl)phthalamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on related structures.
Chemical Properties and Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₀N₂O₅ | - |
| Molecular Weight | 286.24 g/mol | - |
| IUPAC Name | This compound | - |
| Appearance | Expected to be a solid | General property of similar organic acids |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General property of similar organic acids |
| CAS Number | Not explicitly found in the searched literature | - |
Synthesis of this compound
A general and effective method for the synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids involves the reaction of phthalic anhydride with a corresponding substituted aniline.[1] This approach can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Phthalic anhydride
-
4-Nitroaniline
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous THF.
-
Slowly add the 4-nitroaniline solution to the phthalic anhydride solution at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum.
Characterization:
The synthesized compound should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amide, and NO₂ of the nitro group).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
For related compounds like 4-nitrophthalimide, characteristic IR vibrations for the aromatic nitro group are observed around 1560 cm⁻¹ and 1349 cm⁻¹.[2]
Synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for this compound was identified in the reviewed literature, the presence of the nitrophenyl group and the benzoic acid scaffold suggests potential for biological relevance. Nitro-containing aromatic compounds are known to exhibit a wide range of biological activities.
Based on the activity of structurally related compounds, potential areas of investigation for this compound could include:
-
Anticancer Activity: Research into related molecules like 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid has indicated potential anticancer properties.[3] The mechanism of action for such compounds often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Enzyme Inhibition: The biphenyl-2-carboxylic acid framework is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[3] This suggests that this compound could potentially act as an inhibitor for various enzymes.
A hypothetical signaling pathway that could be investigated for its interaction with compounds of this class is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway, spectroscopic characterization, and the logical workflow for confirming its molecular structure.
Synthesis and Spectroscopic Analysis
The synthesis of this compound is predicated on the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This reaction provides a straightforward and efficient route to the target phthalamic acid derivative. The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of related phthalamic acid derivatives.
Materials:
-
Phthalic anhydride
-
4-Nitroaniline
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Crushed ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of phthalic anhydride and 4-nitroaniline in a minimal amount of anhydrous THF or DMF.
-
Heat the reaction mixture to reflux and maintain for a period of 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice with constant stirring.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the pure compound.
-
Dry the purified crystals under vacuum.
Data Presentation: Spectroscopic Characterization
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 13.0 - 13.5 | singlet |
| Amide (-NH) | 10.0 - 10.5 | singlet |
| Aromatic Protons (Phthalic) | 7.5 - 8.0 | multiplet |
| Aromatic Protons (Nitrophenyl) | 8.2 - 8.4 (d, J≈9 Hz), 7.9 - 8.1 (d, J≈9 Hz) | doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 167 - 169 |
| Amide Carbonyl (-C ONH-) | 165 - 167 |
| Aromatic Carbons (Phthalic) | 128 - 140 |
| Aromatic Carbons (Nitrophenyl) | 118 - 150 |
| Carbon attached to NO₂ | 145 - 148 |
| Carbon attached to Amide | 142 - 145 |
Table 3: Expected IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| N-O Stretch (Nitro Group) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment Ion |
| 286 | [M]⁺ (Molecular Ion) |
| 269 | [M - OH]⁺ |
| 241 | [M - COOH]⁺ |
| 148 | [Phthalic anhydride]⁺ |
| 138 | [4-Nitroaniline]⁺ |
| 120 | [C₆H₄(CO)]⁺ |
Visualization of Key Processes
To further clarify the structure elucidation process, the following diagrams, generated using Graphviz, illustrate the synthetic pathway and the logical workflow for structural confirmation.
Caption: Synthetic route to this compound.
Caption: Logical workflow for the structure elucidation of the target molecule.
By following the detailed synthetic protocol and corroborating the experimental spectroscopic data with the predicted values and fragmentation patterns, researchers can confidently confirm the structure of this compound. This foundational knowledge is paramount for its application in further research and development endeavors.
Synthesis pathways for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
An In-Depth Technical Guide to the Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a molecule of interest in various chemical and pharmaceutical research areas. This document details the underlying chemical reaction, provides a generalized experimental protocol, and presents relevant data in a structured format.
Core Synthesis Pathway
The principal method for synthesizing this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This reaction proceeds via the opening of the anhydride ring by the amino group of the 4-nitroaniline.
The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The general transformation is illustrated below:
Reaction Scheme:
This straightforward, one-step synthesis makes the target compound readily accessible in a laboratory setting.
Logical Relationship of the Synthesis
The synthesis follows a logical progression from commercially available starting materials to the final product.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[1][2] Researchers should optimize these conditions for their specific laboratory setup and desired scale.
Materials:
-
Phthalic Anhydride (C₈H₄O₃)
-
4-Nitroaniline (C₆H₆N₂O₂)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetic Acid)[1][3]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold water or ice bath
-
Diethyl ether (for washing/purification)[1]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve an equimolar amount of phthalic anhydride in a suitable anhydrous solvent.
-
Addition of Amine: To the stirred solution of phthalic anhydride, add an equimolar amount of 4-nitroaniline.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of one to several hours to ensure the completion of the reaction.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water.[1] This will cause the product to precipitate out of the solution.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration. The crude product is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts.[1] Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of analogous 2-(phenylcarbamoyl)benzoic acids. These values can serve as a benchmark for the synthesis of the 4-nitro substituted derivative.
| Parameter | Value | Reference |
| Starting Materials | ||
| Phthalic Anhydride | 1.0 eq | [1] |
| Substituted Aniline | 1.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | THF or DCM | [1] |
| Temperature | Reflux | [1] |
| Time | 1 hour | [1] |
| Yield | ||
| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 71% | [1] |
Characterization Data
Upon successful synthesis, the structure and purity of this compound can be confirmed using various analytical techniques. Expected characterization data, based on analogous compounds, are presented below.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of both the phthalic acid and nitrophenyl moieties, as well as peaks for the carboxylic acid and amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and amide, in addition to the aromatic carbons. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for O-H stretch (carboxylic acid), N-H stretch (amide), C=O stretches (carboxylic acid and amide), and N-O stretches (nitro group). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀N₂O₅, M.W. = 286.24 g/mol ). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific needs.
References
An In-depth Technical Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a chemical compound of interest in various research and development sectors. This document details its chemical identifiers, a plausible experimental protocol for its synthesis, and an exploration of its potential biological relevance based on related compounds.
Core Chemical Identifiers
Precise identification of a chemical compound is fundamental for scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 6307-10-4 |
| Chemical Name | This compound |
| Synonym | 4'-Nitrophthalanilic acid |
| Molecular Formula | C₁₄H₁₀N₂O₅ |
| Molecular Weight | 286.24 g/mol |
| IUPAC Name | 2-[(4-nitrophenyl)formamido]benzoic acid |
| SMILES | O=C(O)c1ccccc1C(=O)Nc1ccc(cc1)--INVALID-LINK--[O-] |
| InChI Key | LPEKGGXACAWPBA-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound (also known as 4'-Nitrophthalanilic acid) is not extensively documented in readily available literature, a standard procedure for the synthesis of phthalanilic acids can be adapted. This synthesis involves the acylation of an aniline derivative with phthalic anhydride.
Reaction Scheme:
Methodology:
The synthesis of phthalanilic acids is generally a straightforward reaction between phthalic anhydride and a substituted aniline.[1] The following is a plausible, generalized protocol for the synthesis of this compound:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 4-nitroaniline in a suitable anhydrous solvent such as dichloromethane, chloroform, or glacial acetic acid.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation of Product: Upon completion of the reaction, the product, this compound, often precipitates out of the solution. The solid can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the pure phthalanilic acid derivative.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence detailing the biological activity and associated signaling pathways of this compound is scarce in publicly accessible scientific literature. However, the structural motifs present in the molecule—a benzoic acid derivative and a nitroaromatic compound—allow for informed speculation on its potential biological roles.
Many benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Similarly, various nitroaromatic compounds are utilized as antimicrobial agents and have been investigated for their potential in cancer therapy. The presence of the nitro group can be crucial for the biological activity of some compounds, often through mechanisms involving bioreduction to reactive intermediates.
Given the lack of specific data for the title compound, a definitive signaling pathway cannot be depicted. However, a hypothetical workflow for screening the biological activity of this compound is presented below.
Experimental Workflow for Biological Screening:
This guide serves as a foundational resource for researchers and professionals interested in this compound. While direct experimental data on its biological functions are limited, the provided information on its chemical identity and a plausible synthetic route offers a starting point for further investigation into its potential applications.
References
An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic routes to potential derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid and discusses their prospective biological activities. The core structure, featuring a benzoic acid moiety linked to a 4-nitrophenylurea, presents a versatile scaffold for the development of novel therapeutic agents. This document provides detailed experimental protocols for the synthesis of amide, ester, and hydrazide derivatives, based on established chemical methodologies for analogous compounds. Furthermore, it summarizes potential biological activities, drawing parallels from structurally related molecules with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.
Core Compound Synthesis: this compound
The foundational compound, this compound, can be synthesized through the reaction of phthalic anhydride with 4-nitroaniline. This reaction forms the basis for creating a diverse library of derivatives by subsequent modification of the carboxylic acid group.
Experimental Protocol: Synthesis of this compound
Materials: Phthalic anhydride, 4-nitroaniline, anhydrous toluene.
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and 4-nitroaniline (1 equivalent) is suspended in anhydrous toluene.
-
The reaction mixture is heated to reflux for 4-6 hours, during which the formation of a solid precipitate is observed.
-
After cooling to room temperature, the solid is collected by filtration, washed with cold toluene, and then with diethyl ether to remove any unreacted starting materials.
-
The resulting crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Potential Amide Derivatives
The carboxylic acid functionality of the core compound can be readily converted to a wide array of amide derivatives. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
General Synthetic Workflow for Amide Derivatives
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of N-Substituted-2-[(4-Nitrophenyl)carbamoyl]benzamides
Step 1: Preparation of 2-[(4-Nitrophenyl)carbamoyl]benzoyl chloride
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-[(4-Nitrophenyl)carbamoyl]benzoyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in DCM is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-[(4-Nitrophenyl)carbamoyl]benzamide.
Potential Biological Activities and Data for Amide Derivatives
Based on studies of structurally similar benzamides, the following biological activities can be anticipated.
| Derivative Class | Potential Biological Activity | Exemplar Data from Analogous Compounds |
| N-Aryl Benzamides | Antimicrobial | MIC values of 1.95-7.8 µg/mL against S. aureus and B. subtilis for related N-(hydroxynitrophenyl)benzamides.[1] |
| N-Heterocyclyl Benzamides | Anticancer | IC50 values <10 µM against various cancer cell lines for benzamide derivatives based on Entinostat.[2] |
| N-Alkyl Benzamides | Antimicrobial | MIC values of 12.5-50 µg/mL against B. subtilis for certain N-benzyl benzamides.[3] |
Potential Ester Derivatives
Esterification of the carboxylic acid group provides another avenue for derivatization, potentially modulating the pharmacokinetic properties of the parent compound.
General Synthetic Workflow for Ester Derivatives
Caption: General workflow for the synthesis of ester derivatives.
Experimental Protocol: Synthesis of Alkyl 2-[(4-Nitrophenyl)carbamoyl]benzoates
Materials: this compound, desired alcohol (e.g., ethanol, methanol), concentrated sulfuric acid.
Procedure:
-
A solution of this compound (1 equivalent) in an excess of the desired alcohol is prepared.
-
A catalytic amount of concentrated sulfuric acid is added dropwise.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
After cooling, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude ester is purified by column chromatography on silica gel.
Potential Biological Activities and Data for Ester Derivatives
While specific data for esters of the core molecule are scarce, ester derivatives of other bioactive carboxylic acids often serve as prodrugs, enhancing bioavailability.
| Derivative Class | Potential Biological Activity | Exemplar Data from Analogous Compounds |
| Alkyl Esters | Prodrugs for improved cell permeability | Esterification is a common strategy to enhance drug delivery. |
| Aryl Esters | Potential for enhanced anticancer activity | Esters of p-hydroxybenzoic acid have been investigated for anticancer properties. |
Potential Hydrazide and Hydrazone Derivatives
The synthesis of hydrazides from the core benzoic acid opens up further possibilities for creating a wide range of hydrazone derivatives with potential biological activities.
General Synthetic Workflow for Hydrazide and Hydrazone Derivatives
Caption: General workflow for hydrazide and hydrazone synthesis.
Experimental Protocol: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide and its Hydrazone Derivatives
Step 1: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide
-
The methyl or ethyl ester of this compound (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (5-10 equivalents) is added, and the mixture is refluxed for 12-24 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude hydrazide is washed with cold ethanol and dried.
Step 2: Synthesis of N'-Substituted-2-[(4-Nitrophenyl)carbamoyl]benzohydrazones
-
A solution of 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide (1 equivalent) in ethanol is prepared.
-
The desired aldehyde or ketone (1.1 equivalents) is added, along with a catalytic amount of glacial acetic acid.
-
The mixture is refluxed for 4-8 hours.
-
Upon cooling, the solid product precipitates out and is collected by filtration.
-
The crude hydrazone is recrystallized from a suitable solvent to yield the pure product.
Potential Biological Activities and Data for Hydrazide and Hydrazone Derivatives
Hydrazide-hydrazone scaffolds are known to exhibit a broad spectrum of biological activities.
| Derivative Class | Potential Biological Activity | Exemplar Data from Analogous Compounds |
| Benzohydrazides | Anti-inflammatory, Analgesic | Benzohydrazide derivatives have shown significant anti-inflammatory and analgesic properties in various studies. |
| Arylidene Hydrazones | Antimicrobial, Anticancer | Hydrazones derived from various benzohydrazides have demonstrated potent activity against microbial strains and cancer cell lines. |
| Heterocyclic Hydrazones | Enzyme Inhibition | Hydrazone derivatives incorporating heterocyclic rings have been explored as inhibitors for various enzymes. |
Conclusion
The this compound scaffold represents a promising starting point for the development of a diverse range of derivatives with significant therapeutic potential. The synthetic pathways outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the chemical space around this core structure. The anticipated biological activities, extrapolated from structurally related compounds, suggest that the amide, ester, and hydrazide derivatives of this molecule could yield novel candidates for antimicrobial, anticancer, and anti-inflammatory drug discovery programs. Further investigation into the synthesis and biological evaluation of these potential derivatives is warranted to fully elucidate their therapeutic value.
References
Biological Activity of Nitrophenylbenzoic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylbenzoic acid and its derivatives represent a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. The presence of both a nitro group and a benzoic acid moiety confers unique electronic and structural properties, making them versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of nitrophenylbenzoic acid compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Nitrophenylbenzoic acid derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the electron-withdrawing nature of the nitro group, which can enhance the compound's ability to interact with biological macromolecules and induce cellular stress.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected nitrophenylbenzoic acid derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolinylchalcone derivative (4a) | Huh-7 (Liver) | < 2.03 | [1] |
| 4-Anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 (Breast) | < 2.03 | [1] |
| 5-Nitrofuryl-allylidene-thiazolidinone (14b) | MCF-7 (Breast) | 0.85 | [2] |
| 5-Nitrofuryl-allylidene-thiazolidinone (14b) | MDA-MB-231 (Breast) | 1.83 | [2] |
| 3-Nitrophenyl chalcone derivative | HCT-116 (Colon) | Specific value not provided | [3] |
| 3-Nitrophenyl chalcone derivative | HT-29 (Colon) | Specific value not provided | [3] |
Note: The data presented is a selection from available literature and is intended to be representative. IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways in Anticancer Activity
The anticancer effects of nitrophenylbenzoic acid derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the central pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a hallmark of many cancers. Certain nitroaromatic compounds have been shown to inhibit this pathway, leading to a decrease in cancer cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenylbenzoic acid compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Derivatives of nitrophenylbenzoic acid have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The nitro group is a key pharmacophore in several existing antimicrobial drugs, and its incorporation into the benzoic acid scaffold can lead to compounds with significant antimicrobial efficacy.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitrophenylbenzoic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Azole-based p-nitrobenzoic acid deriv. | S. aureus | Specific value not provided | [7][8] |
| Azole-based p-nitrobenzoic acid deriv. | B. subtilis | Specific value not provided | [7][8] |
| Azole-based p-nitrobenzoic acid deriv. | E. coli | Specific value not provided | [7][8] |
| Azole-based p-nitrobenzoic acid deriv. | P. aeruginosa | Specific value not provided | [7][8] |
| Azole-based p-nitrobenzoic acid deriv. | A. niger | Specific value not provided | [7][8] |
| Azole-based p-nitrobenzoic acid deriv. | C. albicans | Specific value not provided | [7][8] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. (4) | S. aureus | 125 | [9] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. (4) | B. subtilis | 125 | [9] |
Note: The data presented is a selection from available literature and is intended to be representative. MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the nitrophenylbenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (microorganism with no compound) and a negative control well (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition
The structural features of nitrophenylbenzoic acid derivatives make them potential inhibitors of various enzymes that are implicated in disease pathogenesis. The benzoic acid moiety can mimic natural substrates, while the nitro group can form specific interactions within the enzyme's active site.
Quantitative Enzyme Inhibition Data
The inhibitory activity of these compounds is typically quantified by their IC50 or Ki values. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity.
Currently, there is limited specific quantitative data available in the public domain for the enzyme inhibitory activity of nitrophenylbenzoic acid derivatives. Further research is required to populate this area.
Conclusion
Nitrophenylbenzoic acid compounds represent a promising class of molecules with diverse biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with their potential as enzyme inhibitors, warrant further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this versatile chemical scaffold. Future studies should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for preclinical and clinical development.
References
- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. apjhs.com [apjhs.com]
- 9. mdpi.com [mdpi.com]
The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylbenzoic acid derivatives represent a critical class of compounds in medicinal chemistry and materials science. Their historical synthesis is intrinsically linked to the development of fundamental cross-coupling reactions, most notably the Ullmann condensation and the Goldberg reaction. These early 20th-century discoveries paved the way for the construction of the core N-phenylanthranilic acid scaffold, a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. This technical guide provides an in-depth exploration of the historical context of nitrophenylbenzoic acid derivative synthesis, detailing the evolution of experimental protocols and presenting key quantitative data. Furthermore, it elucidates the primary signaling pathway modulated by these derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Historical Synthetic Methodologies
The synthesis of nitrophenylbenzoic acid derivatives has been dominated by copper-catalyzed C-N bond-forming reactions. The pioneering work of Fritz Ullmann and Irma Goldberg in the early 1900s laid the foundation for this field.
The Ullmann Condensation
The Ullmann condensation, first reported in 1903, traditionally involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol.[1] In the context of nitrophenylbenzoic acid derivatives, this reaction is employed to couple a halogenated benzoic acid with a nitroaniline or a halogenated nitrobenzoic acid with an aniline.
Historically, these reactions were characterized by harsh conditions, typically requiring high temperatures (often exceeding 200°C), polar aprotic solvents like nitrobenzene or N,N-dimethylformamide (DMF), and stoichiometric amounts of copper powder or copper salts.[1][2] The reactivity of the aryl halide follows the order I > Br > Cl, and the presence of electron-withdrawing groups, such as a nitro group, on the aryl halide enhances the reaction rate.[1]
The Goldberg Reaction
A variation of the Ullmann condensation, the Goldberg reaction, specifically refers to the copper-catalyzed N-arylation of amides. While the core principle of copper-catalyzed C-N bond formation is the same, the Goldberg reaction highlights the versatility of this chemistry in creating more complex amide-containing structures.
Evolution of the Ullmann Condensation
Over the past century, significant advancements have been made to the Ullmann condensation, rendering it a more versatile and practical synthetic tool. Key improvements include:
-
Ligand-Accelerated Catalysis: The discovery that the addition of ligands, such as diamines, amino acids (e.g., L-proline), and 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder reaction conditions.[2]
-
Soluble Copper Catalysts: The use of soluble copper(I) and copper(II) salts, often in combination with ligands, has replaced the often-unreliable and high-loading copper powder.
-
Greener Reaction Media: More recent developments have focused on employing more environmentally benign solvents, such as water and ionic liquids, for the Ullmann condensation.[3]
-
Microwave and Ultrasonic Irradiation: The use of microwave and ultrasonic irradiation has been shown to dramatically reduce reaction times from hours to minutes.[4]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of nitrophenylbenzoic acid derivatives, illustrating the evolution from classical to more modern methodologies.
Classical Ullmann Condensation for N-Phenylanthranilic Acid
This protocol is a representative example of the traditional Ullmann condensation conditions.
Synthesis of 2-(phenylamino)benzoic acid:
A mixture of 2-bromobenzoic acid (2.01 g, 10 mmol), aniline (0.95 mL, 10 mmol), potassium carbonate (3.4 g, 25 mmol), and copper bronze (0.256 g, 4 mmol) in DMF (40 mL) is heated to reflux with constant stirring for 4 hours. After cooling, the reaction mixture is poured over ice and filtered. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 4 to precipitate the product. The solid is collected by filtration to yield 2-(phenylamino)benzoic acid.[5]
Modern Ligand-Accelerated Ullmann Condensation
This protocol demonstrates a more contemporary approach using a copper salt and a ligand.
Regioselective Amination of 2-Bromobenzoic Acid:
A mixture of a 2-bromobenzoic acid derivative (8.8 mmol), the corresponding aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) in 2-ethoxyethanol (3 mL) is heated to 130°C for 24 hours. The product is isolated by pouring the cooled reaction mixture into water, filtering, and acidifying the filtrate to precipitate the N-aryl anthranilic acid.[6]
Nitration of Benzoic Acid Derivatives
The introduction of a nitro group onto the benzoic acid or phenylamino ring is typically achieved through electrophilic aromatic substitution using a nitrating agent.
Synthesis of 3-Nitrobenzoic Acid:
Concentrated sulfuric acid is cooled to 0°C, and benzoic acid is added slowly while maintaining the temperature below 5°C. A pre-cooled nitrating mixture (concentrated sulfuric acid and concentrated nitric acid) is then added dropwise to the benzoic acid suspension, keeping the temperature below 5°C. After the addition is complete, the mixture is stirred for an additional 10-15 minutes and then poured over an ice/water slurry to precipitate the product. The 3-nitrobenzoic acid is then collected by filtration.[7]
Quantitative Data
The following tables summarize quantitative data for the synthesis of various nitrophenylbenzoic acid derivatives, highlighting the differences in reaction conditions and yields between historical and modern methods.
| Product | Aryl Halide | Amine | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical Methods | ||||||||
| 2-(phenylamino)benzoic acid | 2-bromobenzoic acid | aniline | Cu bronze, K₂CO₃ | DMF | Reflux | 4 | 67.2 | [5] |
| N-(1-pyrene)anthranilic acid | 2-bromobenzoic acid | 1-aminopyrene | Cu/Cu₂O, K₂CO₃ | 2-ethoxyethanol | 130 | 24 | 97 | [6] |
| Modern Methods | ||||||||
| 2-(phenylamino)nicotinic acid | 2-chloronicotinic acid | aniline | Cu powder, K₂CO₃ | various | 150-180 | - | up to 98 | [8] |
| N-aryl anthranilic acids | potassium 2-bromobenzoate | substituted anilines | Cu(OAc)₂, [TBP]Cl | Ionic Liquid | 170 | - | high | [3] |
| 11H-pyrido[2,1-b]quinazolin-11-one | 2-chlorobenzoic acid | 2-aminopyridine | Cu, K₂CO₃ | dry media | MW (400W) | 0.07 | 90 | [4] |
Table 1: Comparison of reaction conditions and yields for the synthesis of N-phenylanthranilic acid derivatives via Ullmann condensation.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | conc. HNO₃ / conc. H₂SO₄ | - | < 5 | - | [7] |
| p-Nitrotoluene | Na₂Cr₂O₇ / H₂SO₄ | H₂O | - | 82-86 | [9] |
| 2-chloro-5-nitrotoluene | NaHSO₃ | H₂O | - | 51.8 | [10] |
| m-Toluic acid | 92% HNO₃ | - | -15 | 75.2 (selectivity) | [11] |
Table 2: Conditions for the synthesis of nitrobenzoic acid derivatives.
Signaling Pathways and Mechanism of Action
Many nitrophenylbenzoic acid derivatives, particularly those of the fenamate class, function as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13]
The Cyclooxygenase (COX) Pathway
The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.
By inhibiting COX-2, nitrophenylbenzoic acid derivatives reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.
Caption: The Cyclooxygenase (COX) Signaling Pathway and its inhibition by NSAIDs.
Experimental Workflow: A Historical Perspective
The workflow for the synthesis of nitrophenylbenzoic acid derivatives has been significantly streamlined over the past century, moving from lengthy, high-temperature reactions to more efficient and milder procedures.
Caption: Evolution of the experimental workflow for Ullmann condensation.
Conclusion
The synthesis of nitrophenylbenzoic acid derivatives has a rich history rooted in the foundational work of Ullmann and Goldberg. The evolution from harsh, low-yielding classical methods to modern, efficient, and more environmentally friendly protocols showcases the significant progress in organic synthesis. Understanding this historical context, coupled with a firm grasp of the underlying reaction mechanisms and the biological pathways these compounds modulate, is crucial for the continued development of novel therapeutics and advanced materials. This guide provides a comprehensive overview to aid researchers in this endeavor, offering a blend of historical perspective, practical experimental details, and mechanistic insights.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 11. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 14. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This compound is of interest to researchers in drug development and medicinal chemistry as a potential intermediate or scaffold for novel therapeutic agents. The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This protocol outlines the necessary reagents, equipment, procedure, and safety precautions.
Principle
The synthesis of this compound is achieved through the reaction of phthalic anhydride with 4-nitroaniline in a suitable solvent, such as glacial acetic acid. The reaction proceeds via a nucleophilic attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding phthalamic acid derivative.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | CAS Number |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 1.48 g (10 mmol) | Sigma-Aldrich | 85-44-9 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g (10 mmol) | Acros Organics | 100-01-6 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Fisher Scientific | 64-19-7 |
| Deionized Water | H₂O | 18.02 | As needed | In-house | 7732-18-5 |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Sigma-Aldrich | 64-17-5 |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a heating mantle. Heat the mixture to reflux with continuous stirring for 2 hours.
-
Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Isolation of Product: Pour the cooled mixture into a beaker containing 100 mL of cold deionized water to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and unreacted starting materials.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70°C to a constant weight.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from ethanol.
Data Summary
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₀N₂O₅ |
| Molecular Weight ( g/mol ) | 286.24 |
| Theoretical Yield (g) | 2.86 |
| Experimental Yield (g) | To be determined |
| Percent Yield (%) | To be determined |
| Melting Point (°C) | To be determined |
| Appearance | To be determined (likely a solid) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
4-Nitroaniline is toxic and can be absorbed through the skin. Avoid direct contact.
-
Phthalic anhydride is an irritant. Avoid inhalation of dust.
-
Dispose of all chemical waste according to institutional guidelines.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application of the Ullmann Reaction for N-Aryl Bond Formation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, stands as a cornerstone in the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] Initially requiring harsh conditions, modern advancements have transformed the Ullmann condensation into a versatile and milder synthetic tool.[1][3] The introduction of various ligands, catalyst systems, and optimized reaction conditions has broadened its applicability, allowing for the efficient formation of C-N bonds between a wide array of aryl halides and nitrogen-containing nucleophiles such as amines, amides, and heterocycles.[4][5] This protocol collection provides detailed methodologies and application notes for researchers engaged in organic synthesis and drug discovery.
Core Concepts and Mechanism
The Ullmann N-arylation reaction fundamentally involves the coupling of an aryl halide with a nitrogen nucleophile in the presence of a copper catalyst and a base. While the precise mechanism has been a subject of extensive study, a generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst.[1][2]
Caption: Generalized catalytic cycle for the Ullmann N-arylation reaction.
Applications in Drug Discovery
The N-aryl motif is a critical pharmacophore in a multitude of biologically active molecules. The Ullmann reaction has been instrumental in the synthesis of various drug candidates and approved medicines.[1][2] For instance, the synthesis of N-arylpiperazine derivatives, which can act as interferon inducers, highlights the utility of this reaction in developing novel therapeutics.[6] Interferons are crucial cytokines in the innate immune response, activating signaling pathways like the JAK/STAT pathway to induce an antiviral state.[6]
Caption: Role of an N-aryl compound in inducing the Type I Interferon signaling pathway.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Imidazoles
This protocol describes a mild and efficient method for the N-arylation of imidazoles using 4,7-dimethoxy-1,10-phenanthroline as a ligand.[7][8]
Materials:
-
Aryl halide (iodide or bromide) (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (2.0 mL)
-
Oven-dried resealable screw-cap test tube with a Teflon-lined cap
-
Magnetic stir bar
Experimental Workflow:
Caption: A typical experimental workflow for the Ullmann N-arylation of imidazoles.
Procedure:
-
To an oven-dried resealable screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (24.4 mg, 0.10 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the imidazole (1.2 mmol).
-
Seal the tube with a Teflon-lined cap and evacuate and backfill with argon. Repeat this cycle two more times.
-
Add the aryl halide (1.0 mmol) and toluene (2.0 mL) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated imidazole.
Protocol 2: Ligand-Free N-Arylation of Anilines in Water
This protocol presents an environmentally friendly approach for the N-arylation of anilines with aryl halides using copper powder in water, without the need for an organic solvent or ligand.[9][10]
Materials:
-
Aryl halide (10 mmol)
-
Aqueous methylamine (30% solution, 5 equiv.)
-
Copper powder (5 mol%)
-
30 mL sealed tube
-
Magnetic stir bar
Procedure:
-
In a 30 mL sealed tube equipped with a magnetic stir bar, combine the aryl halide (10 mmol), 30% aqueous methylamine solution (5 equivalents), and copper powder (5 mol%).[9]
-
Seal the tube tightly. No special precautions to exclude air are necessary; in fact, a small amount of air is reported to be essential.[9][10]
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
After completion, cool the reaction vessel to room temperature.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or distillation to yield the pure N-arylated amine.
Protocol 3: Synthesis of N1-Aryl Benzotriazoles via Intramolecular N-Arylation
This protocol details the synthesis of N1-substituted benzotriazoles through a copper-catalyzed intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes.[11]
Materials:
-
Freshly prepared o-chloro-1,2,3-benzotriazene (1 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (2 mL)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a solution of freshly prepared o-chloro-1,2,3-benzotriazene (1 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add CuI (0.2 mmol).[11]
-
Stir the solution at 20 °C for 15 minutes.
-
Add Cs₂CO₃ (2 mmol) to the reaction mixture.
-
Continue stirring at 20 °C for 1 hour, then warm the reaction to 55 °C and stir for another 7 hours.
-
Monitor the progress of the reaction by TLC (12% EtOAc in n-hexane).[11]
-
Upon completion, filter the reaction mixture through Celite and evaporate the solvent under reduced pressure.
-
Wash the residue with water and then extract with ethyl acetate (2 x 100 mL).[11]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N1-aryl benzotriazole.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various Ullmann N-arylation reactions, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: N-Arylation of Amines and N-Heterocycles
| Entry | Aryl Halide | Amine/Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85 | [12] |
| 2 | Bromobenzene | Imidazole | CuI (5) | 4,7-dimethoxy-1,10-phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 24 | 92 | [7][8] |
| 3 | 4-Iodoanisole | Indole | Cu/SIL1 (1) | None | KOH | DMSO | 100 | 4 | 88 (conv.) | [1] |
| 4 | Iodobenzene | Methylamine (aq) | Cu powder (5) | None | - | Water | 100 | 12 | 95 | [9][10] |
| 5 | Iodobenzene | Aniline | CuI (10) | None | K₂CO₃ | ChCl/Glycerol | 100 | 12 | 92 | [3] |
Table 2: N-Arylation of Amides
| Entry | Aryl Halide | Amide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Benzamide | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Toluene | 110 | 24 | 85 | [13] |
| 2 | 4-Chlorotoluene | 2-Pyrrolidinone | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 110 | 48 | 78 | [12] |
| 3 | Iodobenzene | Hydrazide | CuI (5) | None | Cs₂CO₃ | DMF | 80 | 24 | 87 | [14] |
Conclusion
The Ullmann reaction for N-aryl bond formation remains a highly relevant and powerful tool in modern organic synthesis. The protocols and data presented herein demonstrate the versatility of this reaction, with methods adaptable to a wide range of substrates and functional groups. The continuous development of new ligands and reaction conditions, including the use of aqueous media, further enhances its appeal from both an economic and environmental perspective, solidifying its importance in academic research and the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 11. Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The protocols outlined below are intended to serve as a guide for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and physicochemical properties are well-defined.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. This data is crucial for understanding the compound's behavior in various analytical and biological systems.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Predicted/Analog Data) | 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid[1] | 2-[N-(4-methyl-2-nitrophenyl)carbamoyl]benzoic acid[2] |
| Molecular Formula | C₁₄H₁₀N₂O₅ | C₁₅H₁₁NO₅ | C₁₅H₁₂N₂O₅ |
| Molecular Weight | 286.24 g/mol | 285.25 g/mol [1] | 300.26 g/mol |
| Appearance | Expected to be a solid | - | - |
| Melting Point | Not available | - | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | - | - |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of phthalic anhydride with 4-nitroaniline. A general procedure, adapted from the synthesis of similar compounds, is provided below.[3][4]
Protocol 2.1: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
4-Nitroaniline
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 4-nitroaniline (1.0 eq).
-
Add a suitable solvent, such as glacial acetic acid, to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 2.1: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Protocol 3.1.1: ¹H and ¹³C NMR Spectroscopy
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz instrument, a sufficient number of scans for a good signal-to-noise ratio, and a spectral width covering the expected chemical shift range (e.g., 0-14 ppm).
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Expected Spectral Features (based on analogous compounds): [4]
-
¹H NMR (DMSO-d₆): Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), and the amide proton will also appear as a singlet in the downfield region.
-
¹³C NMR (DMSO-d₆): Carbonyl carbons (amide and carboxylic acid) will be observed at δ > 160 ppm. Aromatic carbons will appear in the range of δ 110-150 ppm.
Table 2: Representative ¹H NMR Data for a Structurally Similar Compound: 2-[(2-methoxyphenyl)carbamoyl]benzoic acid [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.05 | s | 1H | -COOH |
| 9.40 | s | 1H | -NH |
| 8.02 | dt | 1H | Aromatic-H |
| 7.87 | dt | 1H | Aromatic-H |
| 7.61-7.64 | m | 1H | Aromatic-H |
| 7.54-7.57 | m | 2H | Aromatic-H |
| 7.11-7.14 | m | 1H | Aromatic-H |
| 7.06 | dt | 1H | Aromatic-H |
| 6.96-6.98 | m | 1H | Aromatic-H |
| 3.80 | s | 3H | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol 3.2.1: FT-IR Spectroscopy
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid-state analysis, or a suitable solvent for solution-state analysis
-
FT-IR spectrometer with an appropriate sample holder (e.g., KBr pellet press, ATR accessory)
Procedure (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features: [5]
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (amide): A sharp peak around 3300 cm⁻¹.
-
C=O stretch (carboxylic acid and amide): Strong absorptions in the range of 1720-1630 cm⁻¹.
-
N-O stretch (nitro group): Strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Table 3: Representative FT-IR Data for a Structurally Similar Compound: 2-nitro-N-(4-nitrophenyl)benzamide [5]
| Wavenumber (cm⁻¹) | Assignment |
| 3251 | N-H stretching |
| 1667 | C=O stretching |
| 1610 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol 3.3.1: Mass Spectrometry
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
Procedure (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Analyze the spectrum for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.
Expected Result:
-
The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (286.24 g/mol ). For example, in positive ion mode, a peak at m/z 287.25 ([M+H]⁺) would be expected.
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from impurities and for determining its concentration.
Protocol 4.1.1: HPLC Analysis
Materials:
-
This compound sample
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer (e.g., phosphate buffer, acetate buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reverse-phase column.
Procedure:
-
Prepare a standard stock solution of the compound of known concentration in a suitable solvent.
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water with a buffer, and degas it.
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the sample solution onto the column.
-
Run the analysis and detect the compound using a UV detector at an appropriate wavelength (e.g., determined from a UV-Vis scan).
-
The retention time and peak area are used for qualitative and quantitative analysis, respectively. Purity is assessed by the presence of other peaks in the chromatogram.
Diagram 4.1: HPLC Workflow
Caption: General workflow for HPLC analysis.
Physical Characterization
Melting Point Determination
The melting point is a key physical property that can indicate the purity of a crystalline solid.
Protocol 5.1.1: Melting Point Determination
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Logical Relationship of Characterization Techniques
The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.
Diagram 6.1: Characterization Logic
Caption: Logical flow of analytical techniques for compound characterization.
References
- 1. 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid | C15H11NO5 | CID 746560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[N-(4-methyl-2-nitrophenyl)carbamoyl]benzoic acid | C15H12N2O5 | CID 2887507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Nitrophenyl)benzoic acid | 18211-41-1 | Benchchem [benchchem.com]
Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This compound, containing both a benzoic acid and a nitrophenylamide moiety, presents a characteristic spectral fingerprint crucial for its structural elucidation and purity assessment. This document outlines the necessary steps for sample preparation, NMR data acquisition, and presents an analysis of the expected chemical shifts and coupling patterns. The provided information is intended to guide researchers in the unambiguous identification and characterization of this and structurally related compounds.
Introduction
This compound is a derivative of phthalic anhydride and 4-nitroaniline. The structural complexity arising from the two substituted aromatic rings and the amide and carboxylic acid functional groups leads to a unique NMR spectrum. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule. Accurate interpretation of these spectra is fundamental for confirming the identity and purity of newly synthesized compounds in drug discovery and materials science. This note serves as a practical guide for researchers working with this molecule.
Predicted NMR Data
Due to the absence of directly published experimental NMR data for this compound in the searched literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including substituted benzoic acids and nitroanilines.[1][2][3] The expected chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid, as well as the amide linkage.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-3 | 8.0 - 8.2 | d | ~8.0 |
| H-4 | 7.6 - 7.8 | t | ~7.5 |
| H-5 | 7.7 - 7.9 | t | ~7.5 |
| H-6 | 8.2 - 8.4 | d | ~8.0 |
| H-2' | 8.3 - 8.5 | d | ~9.0 |
| H-3' | 8.0 - 8.2 | d | ~9.0 |
| NH | 10.0 - 10.5 | s | - |
| COOH | 13.0 - 13.5 | s (br) | - |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a DMSO-d₆ solution. The broadness of the COOH signal can be significant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~138 |
| C-2 | ~132 |
| C-3 | ~128 |
| C-4 | ~134 |
| C-5 | ~130 |
| C-6 | ~131 |
| C=O (amide) | ~165 |
| C=O (acid) | ~168 |
| C-1' | ~145 |
| C-2' | ~120 |
| C-3' | ~125 |
| C-4' | ~143 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a DMSO-d₆ solution.
Experimental Protocols
The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the carboxylic acid and the amide functionalities.[5] Other potential solvents include deuterated chloroform (CDCl₃) or acetone-d₆, although solubility should be tested.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle warming or vortexing can be used to aid dissolution.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[7][8]
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Visualizations
The following diagrams illustrate the structure and the experimental workflow.
Caption: Chemical structure of this compound.
Caption: NMR experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid as a versatile synthetic intermediate in chemical and pharmaceutical research.
Introduction
This compound is a derivative of anthranilic acid. Its structure, featuring a reactive carboxylic acid group and an amide linkage to a nitro-substituted aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, which can then be used to introduce additional diversity into the molecular scaffold. This intermediate is particularly relevant in the synthesis of quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities.[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₅ | |
| Molecular Weight | 286.24 g/mol | |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in organic solvents like DMF, DMSO | [4] |
Synthesis of this compound
This protocol describes the synthesis of this compound from phthalic anhydride and 4-nitroaniline. The reaction involves the nucleophilic attack of the amine on the anhydride, followed by ring-opening.
Synthetic Scheme
Caption: Synthesis of the target intermediate.
Experimental Protocol
Materials:
-
Phthalic anhydride
-
4-Nitroaniline
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable volume of glacial acetic acid.
-
Add 4-nitroaniline (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any remaining acetic acid.
-
Dry the product, this compound, thoroughly.
Expected Results and Characterization
Characterization:
-
FT-IR (Infrared Spectroscopy): Expected characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid and amide, and N-O stretching of the nitro group.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Aromatic protons from both phenyl rings, the amide proton, and the carboxylic acid proton will show characteristic chemical shifts.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
Application as a Synthetic Intermediate: Synthesis of 3-(4-Nitrophenyl)quinazolin-4(3H)-one
This compound is an excellent precursor for the synthesis of 3-(4-nitrophenyl)quinazolin-4(3H)-one via a dehydration-cyclization reaction. Quinazolinones are a class of heterocyclic compounds with significant pharmacological interest.[6]
Synthetic Pathway
Caption: Cyclization to a quinazolinone derivative.
Experimental Protocol
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride to serve as both the dehydrating agent and the solvent.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to precipitate the product and to hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water and then with a dilute sodium bicarbonate solution to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-(4-nitrophenyl)quinazolin-4(3H)-one.
Further Applications and Potential Derivatives
The resulting 3-(4-nitrophenyl)quinazolin-4(3H)-one can be further modified. A key transformation is the reduction of the nitro group to an amine. This amino group can then serve as a handle for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, or diazotization followed by coupling reactions. This allows for the generation of a library of quinazolinone derivatives for structure-activity relationship (SAR) studies in drug discovery programs. These derivatives have shown potential as antimicrobial and cytotoxic agents.[1][7]
Logical Workflow for Derivative Synthesis
Caption: Workflow for creating diverse quinazolinones.
Safety Precautions
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Nitro compounds can be toxic and should be handled with care.
-
Acetic anhydride is corrosive and a lachrymator; handle with caution.
By following these detailed protocols, researchers can effectively utilize this compound as a key intermediate in the synthesis of novel heterocyclic compounds for various applications in medicinal chemistry and drug development.
References
- 1. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
Applications in Medicinal Chemistry and Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key techniques in modern medicinal chemistry and drug discovery. It is designed to be a practical resource for researchers, scientists, and professionals involved in the development of new therapeutics. The content covers a range of innovative methodologies, from targeted protein degradation to the use of artificial intelligence in predicting clinical outcomes. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key cited experiments. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.
Targeted Protein Degradation with PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
Application Note: Quantifying Target Protein Degradation
A crucial step in the development of PROTACs is the accurate quantification of target protein degradation. The most common method for this is Western Blotting, which allows for the visualization and relative quantification of the target protein levels in cells treated with a PROTAC.
Experimental Protocol: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in a selected cell line after treatment with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.
Workflow for PROTAC-Induced Degradation Analysis
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The methodologies highlighted herein represent recent advancements in the field, focusing on efficiency, atom economy, and the generation of molecular diversity.
Multicomponent Synthesis of Bioactive Furo[3,4-b]pyrans
Application Note: Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.[1][2][3] This approach is particularly valuable in drug discovery for the generation of compound libraries.[4] The furo[3,4-b]pyran scaffold is found in several natural products with a broad spectrum of biological activities.[5] The following protocol describes a three-component reaction for the synthesis of this important heterocyclic system.
Experimental Protocol: Three-Component Synthesis of 4H-Furo[3,4-b]pyran Derivatives [5]
This protocol details the synthesis of 4H-furo[3,4-b]pyran derivatives via the reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and tetronic acid.
Materials:
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)
-
Tetronic acid
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of tetronic acid (1.0 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add the isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 4H-furo[3,4-b]pyran derivative.
Data Presentation:
| Entry | Isocyanide | Dialkyl Acetylenedicarboxylate | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate | 2-(tert-butylamino)-7,7-dimethyl-5-oxo-5,7-dihydro-4H-furo[3,4-b]pyran-3,4-dicarboxylate | Not Specified |
| 2 | Cyclohexyl isocyanide | Diethyl acetylenedicarboxylate | Diethyl 2-(cyclohexylamino)-5-oxo-5,7-dihydro-4H-furo[3,4-b]pyran-3,4-dicarboxylate | Not Specified |
Note: Specific yield data was not available in the referenced abstract. Yields in MCRs are typically moderate to high.
Experimental Workflow:
References
- 1. Design, synthesis and biological evaluation of novel antitumor spirotetrahydrothiopyran-oxindole derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 5. A simple and efficient approach to the synthesis of 4H-furo[3,4-b]pyrans via a three-component reaction of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the laboratory setup and protocols for the synthesis and potential reactions of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This compound serves as a valuable intermediate in medicinal chemistry and drug development, primarily due to its reactive nitro and carboxylic acid functionalities. This document outlines the synthesis from commercially available starting materials, a key subsequent reaction (reduction of the nitro group), and potential applications. All quantitative data is summarized in tables, and experimental workflows are accompanied by detailed methodologies and visual diagrams.
Synthesis of this compound
The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with 4-nitroaniline. The reaction proceeds by the attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.
Experimental Protocol
Materials and Equipment:
-
Phthalic anhydride
-
4-nitroaniline
-
Glacial acetic acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol).
-
Add 30 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring for 2 hours.[1][2]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of cold deionized water in a 250 mL beaker.
-
Stir the resulting suspension vigorously to precipitate the product fully.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water (3 x 20 mL).
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the crude product from ethanol.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| Phthalic Anhydride | 1.48 g (10 mmol) | Stoichiometric |
| 4-Nitroaniline | 1.38 g (10 mmol) | Stoichiometric |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Product | ||
| Theoretical Yield | 2.86 g | Calculated |
| Appearance | Off-white to pale yellow solid | General Observation |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reactions of this compound: Reduction of the Nitro Group
The nitro group of this compound is a key functional handle for further molecular elaboration. A common and highly useful transformation is its reduction to an amino group, yielding 2-[(4-Aminophenyl)carbamoyl]benzoic acid. This resulting aniline derivative is a versatile precursor for the synthesis of a wide range of biologically active molecules through, for example, further amide bond formations, sulfonamide synthesis, or diazotization reactions. Various reagents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl).[4][5][6][7][8]
Experimental Protocol for Nitro Group Reduction
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
pH paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.86 g, 10 mmol) in 40 mL of ethanol.
-
To this solution, add tin(II) chloride dihydrate (11.3 g, 50 mmol).
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (20 mL) with stirring.
-
After the addition of HCl, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold deionized water.
-
Dry the product, 2-[(4-Aminophenyl)carbamoyl]benzoic acid, in a desiccator.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | ||
| This compound | 2.86 g (10 mmol) | Stoichiometric |
| Reagents | ||
| Tin(II) chloride dihydrate | 11.3 g (50 mmol) | [7] |
| Concentrated HCl | 20 mL | [7] |
| Reaction Conditions | ||
| Solvent | Ethanol | [7] |
| Reaction Temperature | Room Temperature | General Practice |
| Reaction Time | 4-6 hours | Estimated |
| Product | ||
| Theoretical Yield | 2.56 g | Calculated |
| Appearance | Solid | General Observation |
Experimental Workflow
Caption: Workflow for the reduction of the nitro group.
Potential Applications in Drug Development
Compounds bearing the N-aryl-2-carbamoylbenzoic acid scaffold have been investigated for a variety of biological activities. The ability to introduce diverse substituents on the aryl ring, coupled with the reactivity of the carboxylic acid, makes this class of compounds attractive for library synthesis in drug discovery programs. Some studies have suggested that related aryl carbamate and urea derivatives possess anti-proliferative and cytoprotective activities.[9] Furthermore, similar benzamide structures have been explored as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase.[10][11]
The conversion of the nitro group to an amino group, as described in the protocol above, is a critical step in leveraging this scaffold. The resulting 2-[(4-aminophenyl)carbamoyl]benzoic acid can be further functionalized to explore structure-activity relationships (SAR). For example, the newly formed amino group can be acylated, sulfonated, or used in the synthesis of heterocyclic systems to modulate the compound's physicochemical properties and biological target interactions.
Illustrative Signaling Pathway: Modulation of Cell Proliferation
Given the reported anti-proliferative activity of similar compounds, a potential mechanism of action could involve the modulation of key signaling pathways that control cell cycle progression and survival. The diagram below illustrates a simplified representation of a generic cell signaling pathway leading to cell proliferation, which could be a target for inhibition by novel derivatives of this compound.
Caption: Potential inhibition of a cell proliferation signaling pathway.
Safety Precautions
-
4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
Phthalic Anhydride: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate PPE in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
Tin(II) chloride: Harmful if swallowed. Causes skin irritation and serious eye irritation. Wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. google.com [google.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Reduction_of_nitro_compounds [chemeurope.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents [mdpi.com]
- 10. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis Protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a key intermediate in various chemical and pharmaceutical research areas. The procedure is based on the acylation of 4-nitroaniline with phthalic anhydride. This application note outlines a laboratory-scale procedure, presents projected data for pilot-scale production, and discusses critical considerations for scaling up the synthesis.
Introduction
This compound, also known as N-(4-nitrophenyl)phthalamic acid, is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, an amide, and a nitroaromatic group, offers multiple points for further chemical modification. The efficient and scalable production of this intermediate is crucial for its application in drug discovery, materials science, and dye manufacturing.
The synthesis route described herein involves the nucleophilic attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of phthalic anhydride. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to large-scale production. This document provides a robust protocol for both lab and pilot scales, focusing on process efficiency, product purity, and safety.
Materials and Equipment
-
Reagents: Phthalic anhydride (≥99%), 4-nitroaniline (≥99%), Tetrahydrofuran (THF, anhydrous), Ethyl acetate (ACS grade), Hexanes (ACS grade), Deionized water.
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; heating/cooling circulator; Büchner funnel and vacuum flask; rotary evaporator; vacuum oven; analytical balance; standard laboratory glassware.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectrometer, Melting Point Apparatus.
Experimental Protocols
3.1 Laboratory-Scale Synthesis (10 g Scale)
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with phthalic anhydride (6.66 g, 45.0 mmol, 1.0 eq) and 4-nitroaniline (6.22 g, 45.0 mmol, 1.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask.
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 66°C) for 3 hours. Monitor the reaction progress by TLC or HPLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold THF to remove residual impurities.
-
Drying: Dry the crude product under vacuum at 60°C to a constant weight.
-
Purification (if necessary): The product is typically of high purity. If further purification is required, recrystallize from an ethyl acetate/hexanes solvent system.
-
Analysis: Characterize the final product by HPLC for purity, ¹H NMR for structure confirmation, and melting point.
3.2 Pilot-Scale Synthesis Projection (1 kg Scale)
For scaling up, a jacketed reactor is recommended for superior temperature control. The addition of reactants and solvents should be done in a controlled manner.
-
Reaction Setup: Prepare a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, nitrogen inlet, and a temperature probe.
-
Charging Reactants: Charge the reactor with phthalic anhydride (0.95 kg, 6.41 mol, 1.0 eq) and 4-nitroaniline (0.89 kg, 6.41 mol, 1.0 eq).
-
Solvent Addition: Add 14 L of anhydrous THF to the reactor.
-
Reaction Execution: Stir the mixture at 20-25°C. The reaction is exothermic; control the temperature using the reactor jacket. Once the initial exotherm subsides, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours, monitoring for completion.
-
Product Isolation: Cool the reactor contents to 0-5°C over 2 hours to facilitate complete crystallization of the product.
-
Filtration: Filter the resulting slurry. Wash the collected solid with 2 L of cold THF.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Data Presentation
The following tables summarize the quantitative data for the laboratory-scale synthesis and the projected data for the pilot-scale production.
Table 1: Laboratory-Scale Synthesis Data (10 g Target)
| Parameter | Value |
| Phthalic Anhydride | 6.66 g (45.0 mmol) |
| 4-Nitroaniline | 6.22 g (45.0 mmol) |
| Solvent (THF) | 100 mL |
| Reaction Temperature | 66°C (Reflux) |
| Reaction Time | 3 hours |
| Expected Yield | 11.6 - 12.3 g (90-95%) |
| Purity (HPLC) | >98% |
Table 2: Pilot-Scale Production Projection (1 kg Target)
| Parameter | Value |
| Phthalic Anhydride | 0.95 kg (6.41 mol) |
| 4-Nitroaniline | 0.89 kg (6.41 mol) |
| Solvent (THF) | 14 L |
| Reaction Temperature | 25°C -> 66°C |
| Reaction Time | 4-6 hours |
| Projected Yield | 1.65 - 1.76 kg (90-95%) |
| Target Purity (HPLC) | >98% |
Process Workflow Visualization
The overall experimental workflow for the synthesis, purification, and analysis of this compound is depicted below.
Figure 1. General workflow for the synthesis of the target compound.
Scale-Up Considerations
-
Heat Management: The acylation of anilines is an exothermic process. On a larger scale, the heat generated can lead to an uncontrolled rise in temperature. A jacketed reactor with a reliable cooling system is essential for maintaining the desired temperature profile. Controlled, portion-wise, or slow continuous addition of one reactant to the other can also effectively manage the exotherm.
-
Mixing Efficiency: Adequate agitation is critical to ensure a homogeneous reaction mixture, prevent localized overheating, and promote efficient mass transfer, which is crucial for achieving consistent product quality and high yields.
-
Solvent Selection: While THF is an excellent solvent for this reaction at the lab scale, its relatively low flash point and potential for peroxide formation are safety concerns at an industrial scale. Alternative solvents such as toluene, xylene, or ethyl acetate could be evaluated for their performance, safety profile, cost, and ease of recovery.
-
Product Isolation and Purification: At a larger scale, filtration can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter-dryer) can significantly impact process efficiency. For purification, recrystallization is a scalable method. The solvent system must be optimized to ensure high recovery of the pure product while effectively removing impurities. The cooling rate during crystallization should be carefully controlled to obtain a desirable crystal size distribution, which impacts filtration and drying characteristics.
Safety Information
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.
-
Chemical Hazards:
-
4-Nitroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Phthalic Anhydride: Can cause irritation to the skin, eyes, and respiratory tract.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air. Store away from heat and ignition sources.
-
-
Reaction Hazards: The reaction is exothermic. Monitor the temperature closely during the initial stages of the reaction, especially during scale-up.
This document is for informational purposes only and should be used by trained professionals. All procedures should be carried out with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during synthesis.
Troubleshooting Guide
Low yield or impure product are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction | - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature. Refluxing in a suitable solvent like THF is often effective.[1] |
| Side reaction forming N-(4-nitrophenyl)phthalimide | - Avoid prolonged heating at high temperatures, which can promote cyclization to the imide. - Use milder reaction conditions if possible. | |
| Hydrolysis of phthalic anhydride | - Ensure all glassware is thoroughly dried before use. - Use an anhydrous solvent. | |
| Sub-optimal solvent | - The choice of solvent can influence reaction rate and solubility of reactants. Consider screening solvents like THF, acetonitrile, or DMF. | |
| Product is Difficult to Purify | Presence of unreacted starting materials | - Optimize the stoichiometry of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess will complicate purification. - Purify the crude product by recrystallization from a suitable solvent like ethanol or diethyl ether.[1][2] |
| Formation of colored impurities | - The nitro group can sometimes lead to colored byproducts. Recrystallization can help in removing these impurities. - Treatment with activated carbon during recrystallization may also be beneficial. | |
| Reaction Fails to Initiate | Low reactivity of 4-nitroaniline | - The electron-withdrawing nitro group deactivates the amine, making it less nucleophilic. Ensure the reaction is heated sufficiently to overcome the activation energy. |
| Poor quality of reagents | - Use freshly opened or purified phthalic anhydride. - Ensure the 4-nitroaniline is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. The amino group of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the phthalamic acid product.
Q2: What is a typical yield for this reaction?
A2: Yields can vary depending on the specific reaction conditions. However, for analogous syntheses of 2-[(substituted-phenyl)carbamoyl]benzoic acids, yields of around 71% have been reported when refluxing in a solvent like THF for one hour.[1]
Q3: What is the most common side product and how can I avoid its formation?
A3: The most common side product is N-(4-nitrophenyl)phthalimide, which is formed by the intramolecular cyclization of the desired product with the loss of a water molecule. This is often promoted by prolonged heating at high temperatures. To minimize its formation, it is advisable to monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (phthalic anhydride and 4-nitroaniline) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. Solvents such as ethanol or diethyl ether have been used successfully for similar compounds.[1][2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which results in the formation of purer crystals.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound, optimized for improved yield.
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates and developing chamber
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous THF.
-
Addition of Amine: To the stirred solution, add 4-nitroaniline (1.0 eq) portion-wise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add cold water to the reaction mixture to induce precipitation of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Identifying and minimizing side reactions in the synthesis process
Welcome to the technical support center for identifying and minimizing side reactions in synthetic chemistry. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but the yield of my desired product is very low. What are the likely causes?
A low yield despite complete consumption of the starting material often points to the formation of one or more side products. Common causes include:
-
Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the desired transformation, leading to alternative reaction pathways.
-
Reactive Intermediates: Highly reactive intermediates may undergo unintended subsequent reactions.
-
Presence of Impurities: Impurities in starting materials, reagents, or solvents can catalyze side reactions.
-
Air or Moisture Sensitivity: For sensitive reactions, the presence of oxygen or water can lead to the formation of byproducts.
-
Substrate-Related Issues: The inherent reactivity of your starting material might predispose it to certain side reactions under the chosen conditions.
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. How do I know which is my product and which are byproducts?
To identify your product and byproducts on a TLC plate:
-
Co-spotting: Run a TLC with three lanes: your starting material, your reaction mixture, and a "co-spot" lane containing both your starting material and the reaction mixture. The spot corresponding to the starting material should be visible in the reaction mixture lane if the reaction is incomplete.
-
Reference Spot: If you have a pure sample of your expected product, you can run it alongside your reaction mixture to see if one of the spots matches.
-
Staining: Different staining agents can help differentiate between product and byproducts based on their functional groups.
-
Isolation and Characterization: Scrape the individual spots from the TLC plate (preparative TLC), extract the compounds, and analyze them using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I minimize the formation of side products in my reaction?
Minimizing side reactions is key to improving the yield and purity of your desired product. Consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration of reactants, and reaction time to find the optimal conditions that favor the desired reaction pathway.
-
Choice of Reagents and Solvents: Use high-purity starting materials, reagents, and solvents to avoid introducing impurities that could catalyze side reactions.
-
Control of Stoichiometry: Carefully control the ratio of reactants. For example, using a slight excess of one reactant can sometimes suppress the formation of certain byproducts.
-
Use of Catalysts: Employing a selective catalyst can significantly enhance the rate of the desired reaction over competing side reactions.
-
Protecting Groups: In molecules with multiple reactive functional groups, using protecting groups can prevent unwanted side reactions at specific sites.
-
Order of Addition: The order in which reagents are added can influence the outcome of the reaction.
Troubleshooting Guides
Guide 1: Unexpected Byproduct Formation
This guide will help you systematically identify and address the formation of unexpected byproducts.
Step 1: Characterize the Byproduct
It is crucial to first identify the structure of the major byproduct.
Experimental Protocol: Byproduct Identification
-
Isolation:
-
Column Chromatography: This is the most common method for isolating reaction components. The choice of solvent system is guided by preliminary TLC analysis.
-
Preparative TLC/HPLC: For smaller scales or difficult separations, preparative techniques can be used to isolate pure samples of the byproducts.
-
-
Structure Elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct and, with techniques like GC-MS or LC-MS, can also provide fragmentation patterns to aid in structure identification.
-
NMR Spectroscopy (¹H, ¹³C, COSY, etc.): Provides detailed information about the chemical environment of atoms within the molecule, allowing for the determination of its structure.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the byproduct.
-
Step 2: Propose a Mechanism for Byproduct Formation
Once the structure of the byproduct is known, you can propose a plausible reaction mechanism for its formation. This will provide insights into how to prevent it. For example, in a Grignard reaction with an ester, a common side reaction is the addition of a second equivalent of the Grignard reagent to the initially formed ketone, leading to a tertiary alcohol.
Step 3: Implement Strategies to Minimize the Byproduct
Based on the proposed mechanism, implement changes to your reaction conditions.
| Strategy | Example Application |
| Lower Reaction Temperature | If the byproduct is formed through a higher activation energy pathway, lowering the temperature can favor the desired reaction. For instance, in some reactions, dimerization of a reactive intermediate is more prevalent at higher temperatures. |
| Change the Order of Addition | In the Grignar reaction with an ester, adding the ester slowly to the Grignard reagent can help to minimize the formation of the tertiary alcohol byproduct by keeping the concentration of the intermediate ketone low. |
| Use a More Selective Reagent | If a reagent is too reactive and causing side reactions, consider a milder or more selective alternative. |
| Adjust the Stoichiometry | In some cases, using a slight excess of one reactant can push the equilibrium towards the desired product and away from side reactions. |
Guide 2: Low or No Product Formation
If your reaction is not proceeding as expected, follow this troubleshooting workflow.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for failed reactions.
Data Presentation: Impact of Temperature on Byproduct Formation
The following table provides a representative example of how temperature can influence the ratio of the desired product to a common byproduct in a hypothetical reaction.
| Reaction Temperature (°C) | Desired Product Yield (%) | Byproduct A Yield (%) |
| 0 | 85 | 10 |
| 25 (Room Temperature) | 70 | 25 |
| 50 | 55 | 40 |
| 100 | 30 | 65 |
Note: This data is illustrative. The optimal temperature for any given reaction must be determined experimentally.
Visualization of a Common Side Reaction: Aldol Condensation
In reactions involving enolates, a common side reaction is self-condensation, such as the Aldol condensation.
DOT Script for Aldol Condensation Side Reaction
Caption: Competing pathways of an enolate intermediate.
Solvent effects on reaction rate and yield for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The information is curated to address common challenges and questions that may arise during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed from the reaction of phthalic anhydride and 4-nitroaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility of Reactants: 4-nitroaniline and phthalic anhydride may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | 1a. Solvent Selection: Choose a solvent in which both reactants are soluble. Polar aprotic solvents like DMF, DMSO, or THF can be effective. Glacial acetic acid is also a common solvent for this type of reaction.[1][2] 1b. Temperature Adjustment: Gently heating the reaction mixture can improve solubility, but monitor for potential side reactions. |
| 2. Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time. | 2a. Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. 2b. Temperature Increase: Cautiously increase the reaction temperature. For less reactive anilines, refluxing the solvent may be necessary. | |
| 3. Unfavorable Reaction Equilibrium: The formation of the product may be reversible. | 3a. Removal of Water (for imide formation): If the desired product is the N-(4-nitrophenyl)phthalimide (the cyclized product), removal of water using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion.[3] For the target benzoic acid, this indicates a potential side reaction. | |
| Formation of N-(4-nitrophenyl)phthalimide (Side Product) | 1. High Reaction Temperature: Elevated temperatures, especially in non-polar solvents, can promote the dehydration of the initial amic acid product to the imide. | 1a. Temperature Control: Maintain a lower reaction temperature to favor the formation of the amic acid. 1b. Solvent Choice: Using polar, protic solvents or glacial acetic acid can help to stabilize the amic acid intermediate and reduce the rate of cyclization. |
| 2. Extended Reaction Times at High Temperatures: Prolonged heating increases the likelihood of cyclization. | 2a. Optimize Reaction Time: Use TLC to determine the point of maximum amic acid formation before significant cyclization occurs. | |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product. | 1a. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. 1b. Recrystallization: Choose an appropriate solvent system for recrystallization to separate the product from the starting materials. Ethanol is often a good starting point for recrystallization of related compounds.[4] |
| 2. Contamination with Side Products: The presence of N-(4-nitrophenyl)phthalimide or other byproducts complicates purification. | 2a. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system for similar compounds. | |
| Reaction Rate is Too Slow | 1. Low Reaction Temperature: The activation energy for the reaction is not being overcome at the current temperature. | 1a. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| 2. Inappropriate Solvent: The solvent may not be effectively solvating the transition state of the reaction. | 2a. Solvent Screening: Experiment with different solvents. Aprotic polar solvents like DMF or DMSO can sometimes accelerate these types of reactions.[5] In some cases, the presence of a co-solvent like THF in glacial acetic acid has been shown to increase the rate of reaction between phthalic anhydride and anilines.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. The amino group of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the target amic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Welcome to the technical support center for the purification of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a faint brown or yellow color, but the literature reports a white solid. What are the likely impurities?
A1: The discoloration is likely due to residual starting materials or side products. The synthesis of this compound typically involves the reaction of phthalic anhydride with 4-nitroaniline.[1] Potential colored impurities include:
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Unreacted 4-nitroaniline: This starting material is yellow.
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Side-products: Minor impurities formed during the reaction can be colored.
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Degradation products: The nitro group can sometimes lead to colored byproducts under harsh reaction or workup conditions.
A simple wash with a solvent in which the product is sparingly soluble but the impurities are soluble can sometimes remove these colored components.
Q2: After recrystallization, my yield is very low. What could be the cause?
A2: Low recovery after recrystallization is a common issue and can stem from several factors:
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Using too much solvent: The most common reason for low yield is using an excessive volume of the recrystallization solvent, which keeps a significant portion of your product dissolved even after cooling.[2]
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow cooling is crucial for forming large, pure crystals.[3]
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Premature crystallization: If the solution is not fully dissolved before cooling or if it cools too much during a hot filtration step, the product can crystallize prematurely along with impurities.
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][4]
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after purification. What should I do?
A3: The presence of multiple spots on a TLC plate indicates that your sample is still impure. The appropriate next step depends on the separation of the spots:
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Spots are far apart: If the impurity spots have significantly different Rf values from your product spot, a second recrystallization might be sufficient to remove them.
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Spots are close together: If the spots have very similar Rf values, this suggests the impurities have similar polarities to your product. In this case, column chromatography is the recommended purification method as it offers much higher resolving power than recrystallization.[5]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most widely used and often sufficient technique for purifying this compound, especially for removing unreacted starting materials and baseline impurities.[5] A common solvent system is an alcohol-water mixture, such as aqueous ethanol.[2][6]
Q2: When should I choose column chromatography over recrystallization?
A2: Column chromatography is a more powerful purification technique and should be used when:
-
Recrystallization fails to remove impurities effectively (as seen by TLC or melting point analysis).
-
The impurities have similar solubility and polarity to the desired product, resulting in co-crystallization.[5]
-
You need to separate a complex mixture of products or isomers.
Q3: What are some suitable solvent systems for recrystallization?
A3: The choice of solvent is critical for successful recrystallization.[2] For a polar molecule like this compound, suitable solvents often include:
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Alcohols: Ethanol or methanol, often with the addition of water to decrease solubility at room temperature.
-
Acetic Acid: Can be effective but may be difficult to remove completely.
-
Acetone: Can be used, sometimes in combination with a non-polar solvent like hexane as an anti-solvent.
The ideal solvent system should be determined experimentally by testing the solubility of small amounts of the crude product in various solvents.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques:
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Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp, well-defined melting point that matches the literature value indicates high purity.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any remaining impurities. The IR spectrum should show characteristic peaks for the carboxylic acid and nitro groups.[5]
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol describes a general procedure for the recrystallization of this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Remove the flask from the heat. Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.[3] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.[2]
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Drying: Dry the purified crystals in a vacuum oven until a constant mass is achieved.[7]
Protocol 2: Column Chromatography
This protocol is for situations where recrystallization is insufficient.
-
Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry method with the chosen eluent system.
-
Sample Loading: Dissolve the minimum amount of crude product in the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
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Elution: Begin eluting the sample through the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Suitability for Dissolving Product (Hot) | Suitability for Precipitating Product (Cold) | Potential Issues |
| Water | Low | High | Product may have very low solubility even when hot. |
| Ethanol | High | Low | Product may remain too soluble, leading to low yields. |
| Aqueous Ethanol | Good to High | Good to High | Optimal ratio of ethanol to water must be found experimentally.[2] |
| Acetone/Hexane | Good | Good | Requires careful addition of hexane as an anti-solvent. |
| Acetic Acid | High | Moderate | Can be difficult to remove residual solvent from crystals. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification strategy based on TLC analysis.
Caption: Diagram illustrating the principle of purification by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Nitrophenyl)benzoic acid | 18211-41-1 | Benchchem [benchchem.com]
- 6. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. google.com [google.com]
Technical Support Center: Synthesis of Nitrophenylbenzoic Acids
Welcome to our technical support center for the synthesis of nitrophenylbenzoic acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Nitration of Toluene to Nitrotoluene
The first critical step in synthesizing nitrophenylbenzoic acids is the nitration of toluene to produce the nitrotoluene isomers.
Question 1: My nitration reaction is very exothermic and difficult to control. How can I manage the reaction temperature effectively?
Answer:
Controlling the temperature during the nitration of toluene is crucial to prevent over-nitration (formation of dinitrotoluene) and ensure safety. The reaction of concentrated nitric and sulfuric acids is highly exothermic.
Troubleshooting Steps:
-
Pre-cooling: Cool the nitrating mixture (concentrated nitric and sulfuric acids) in an ice-salt bath to -5 °C before the addition of toluene.[1]
-
Slow Addition: Add the toluene dropwise and slowly over a significant period (e.g., 5 minutes for a 1.0 mL scale) while vigorously stirring.[2] If you observe boiling, slow down the addition rate.[2]
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External Cooling: Keep the reaction vessel in an ice-water or ice-salt bath throughout the addition of toluene to dissipate the heat generated.[1][2]
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Monitor Internal Temperature: For larger scale reactions, use an internal thermometer to ensure the temperature of the reaction mixture does not exceed 5 °C.[1]
Question 2: I am getting a low yield of the desired mononitrotoluene isomers. What are the possible causes and solutions?
Answer:
Low yields in toluene nitration can stem from several factors, from incomplete reaction to loss of product during workup.
Troubleshooting Steps:
-
Reaction Time and Temperature: After the addition of toluene, allow the reaction to stir at room temperature for a sufficient time (e.g., 5-10 minutes) to ensure the reaction goes to completion.[2] However, prolonged reaction times or higher temperatures can lead to the formation of dinitrotoluene.[2]
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Acid Concentration: Use concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, absorbing the water formed during the reaction to drive the equilibrium towards the products.[2]
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Efficient Extraction: During the workup, ensure thorough extraction of the nitrotoluene isomers from the aqueous layer. Diethyl ether is a common solvent for this purpose. Rinsing the reaction vessel with the extraction solvent can help recover any residual product.[2]
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Solvent Evaporation: When removing the extraction solvent, use the lowest possible temperature to avoid loss of the volatile nitrotoluene product.[2]
Question 3: How can I control the regioselectivity of the nitration to favor the para-nitrotoluene isomer?
Answer:
The methyl group of toluene is an ortho, para-director. Conventional nitration with a mixture of nitric and sulfuric acids typically yields a mixture of isomers with the ortho-isomer being the major product.
| Nitration Method | Ortho (%) | Meta (%) | Para (%) | Reference |
| Conventional (HNO₃/H₂SO₄) | ~57 | ~4 | ~39 | [3] |
| Zeolite-assisted (specific pores) | ~18 | ~0.5 | ~82 | [3] |
Strategies to Enhance para-Selectivity:
-
Zeolite Catalysts: The use of certain zeolite catalysts with specific pore sizes can significantly enhance the formation of the para-isomer, with reported yields as high as 80-82%.[3] The shape-selectivity of the zeolite pores sterically hinders the formation of the bulkier ortho-isomer.
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Nitrating Agent and Solvent: The choice of nitrating reagent and solvent can also influence the isomer ratio.[4]
Question 4: I have identified an unexpected side product in my nitration reaction. What could it be?
Answer:
While the primary products are the nitrotoluene isomers, side reactions can occur. One reported side product is phenylnitromethane, which arises from a radical reaction rather than an electrophilic aromatic substitution.[3] The formation of dinitrotoluene is also possible if the reaction temperature is not controlled.[2]
Part 2: Oxidation of Nitrotoluene to Nitrobenzoic Acid
The second major step is the oxidation of the methyl group of the nitrotoluene isomers to a carboxylic acid.
Question 1: The oxidation of p-nitrotoluene with potassium permanganate (KMnO₄) is very slow or incomplete. How can I improve the reaction rate and yield?
Answer:
The oxidation of nitrotoluene is generally slower than that of toluene due to the electron-withdrawing nature of the nitro group.
Troubleshooting Steps:
-
Reaction Temperature: Heating the reaction mixture is necessary. A temperature of around 95°C is often optimal.[5] However, excessively high temperatures can lead to the decomposition of KMnO₄.[6]
-
pH of the Medium: The oxidation can be performed under acidic, basic, or neutral conditions, and this can affect the reaction rate and yield.[7] Heating the mixture under alkaline conditions (e.g., in a sodium hydroxide solution) is a common procedure.[8]
-
Molar Ratio of Oxidant: Ensure a sufficient molar excess of potassium permanganate is used. A molar ratio of KMnO₄ to p-nitrotoluene of 3:1 has been reported as optimal in some procedures.[5]
-
Phase Transfer Catalyst: Since nitrotoluene has low solubility in water, the reaction is biphasic. The use of a phase transfer catalyst, such as PEG-600, can significantly improve the reaction rate and yield by facilitating the interaction between the reactants.[5]
Question 2: My oxidation reaction with sodium dichromate and sulfuric acid is too violent. How can I moderate it?
Answer:
The oxidation of nitrotoluene with sodium dichromate in the presence of a large excess of concentrated sulfuric acid can be a very vigorous and exothermic reaction.[9]
Troubleshooting Steps:
-
Gradual Addition of Acid: Add the concentrated sulfuric acid slowly and in portions to control the rate of heat generation. The heat of dilution of the sulfuric acid will cause the nitrotoluene to melt and initiate the oxidation.[9]
-
Use of a Hood: Due to the vigorous nature of the reaction and the potential for volatilization of small amounts of nitrotoluene, it is essential to perform this procedure in a well-ventilated fume hood.[9]
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Initial Wetting of Reactants: Adding a small amount of water to the reaction mixture initially can help to wet the solid reactants, increasing the contact surface area and moderating the reaction to prevent localized violent reactions.[10]
Question 3: After the oxidation reaction, I am having difficulty purifying the nitrobenzoic acid product. What is an effective purification strategy?
Answer:
The crude product after oxidation often contains unreacted nitrotoluene, inorganic salts (e.g., manganese dioxide from permanganate oxidation or chromium salts from dichromate oxidation), and potentially other by-products.
Purification Protocol (Example for Dichromate Oxidation):
-
Removal of Inorganic Salts: After the reaction, dilute the mixture with water and filter to remove the bulk of the product. To remove chromium salts more effectively, the crude product can be washed with dilute sulfuric acid.[9]
-
Separation from Unreacted Nitrotoluene: Dissolve the crude product in a dilute sodium hydroxide solution. The acidic nitrobenzoic acid will form the soluble sodium salt, while the unreacted nitrotoluene will remain as an insoluble organic impurity.[10]
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Filtration: Filter the alkaline solution to remove the unreacted nitrotoluene and any remaining inorganic hydroxides.[9]
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Precipitation of the Product: Acidify the filtrate with a mineral acid (e.g., dilute sulfuric acid or hydrochloric acid) to precipitate the purified nitrobenzoic acid.[8][10] It is often preferable to add the alkaline solution to the acid to ensure complete precipitation.[9]
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Final Washing and Drying: Filter the precipitated nitrobenzoic acid, wash it thoroughly with water until the washings are neutral, and then dry the final product.[10]
Question 4: How can I separate the different isomers of nitrophenylbenzoic acid?
Answer:
If your initial nitration step produced a mixture of isomers, you will have a corresponding mixture of nitrobenzoic acid isomers after oxidation. Their separation can be challenging due to their similar chemical properties.
-
Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility in a particular solvent.
-
Chromatography:
-
Column Chromatography: This is a standard laboratory technique for separating isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical and preparative technique for separating o-, m-, and p-nitrobenzoic acid isomers. A C18 column with an eluent system such as 2-propanol–water–acetic acid can provide excellent separation.[11]
-
Experimental Protocols
Protocol 1: Nitration of Toluene with Nitric and Sulfuric Acids
This protocol is adapted from standard laboratory procedures.[1][2]
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a conical vial equipped with a magnetic stirrer, place 1.0 mL of concentrated nitric acid.
-
Place the vial in an ice-water bath.
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid.
-
Once the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over 5 minutes, ensuring the reaction does not become too vigorous.
-
After the addition of toluene, allow the mixture to stir and slowly warm to room temperature. Continue stirring for an additional 5 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 10 mL of water.
-
Rinse the reaction vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel. Repeat this rinsing step.
-
Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic solution and evaporate the diethyl ether at a low temperature to obtain the nitrotoluene product.
Protocol 2: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid using Potassium Permanganate
This protocol is based on common laboratory oxidation procedures.[6][8]
Materials:
-
p-Nitrotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃) (for cleanup)
Procedure:
-
In a round-bottom flask, dissolve p-nitrotoluene in an appropriate solvent (e.g., water with a phase transfer catalyst, or an aqueous alkaline solution).
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue refluxing until the purple color of the permanganate persists, indicating the reaction is complete.
-
Cool the reaction mixture and filter to remove the manganese dioxide. A small amount of sodium bisulfite can be added to dissolve any excess manganese dioxide.
-
Acidify the clear filtrate with dilute hydrochloric or sulfuric acid until the precipitation of p-nitrobenzoic acid is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Data Summary
Table 1: Typical Isomer Distribution in the Nitration of Toluene
| Nitration Method | Ortho (%) | Meta (%) | Para (%) | Reference |
| Conventional (HNO₃/H₂SO₄) | ~57 | ~4 | ~39 | [3] |
| Zeolite-assisted (specific pores) | ~18 | ~0.5 | ~82 | [3] |
Table 2: Yields for the Synthesis of p-Nitrobenzoic Acid
| Oxidizing Agent | Catalyst/Conditions | Yield (%) | Reference |
| Sodium Dichromate | Concentrated H₂SO₄ | 82-86 | [9] |
| Potassium Permanganate | Phase Transfer Catalyst (PEG-600), 95°C, 3h | 51.6 | [5] |
| Air (O₂) | Co(OAc)₂/KBr in acetic acid, 185°C, 3h | 86.5 | [12] |
Visualizations
Caption: General workflow for the synthesis of nitrophenylbenzoic acids.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. cerritos.edu [cerritos.edu]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 6. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Preparation of the p-nitrobenzoic Acid by the Potassium Permanganate Method | Semantic Scholar [semanticscholar.org]
- 8. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]
Addressing purification challenges of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The information is designed to address common purification challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Yield After Recrystallization | - The compound is significantly soluble in the cold recrystallization solvent. - Too much solvent was used during recrystallization. - Premature crystallization occurred during hot filtration. | - Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. - Use a minimal amount of hot solvent to dissolve the compound completely. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| PUR-002 | Product "Oils Out" During Cooling | - The melting point of the impure compound is lower than the boiling point of the solvent.[1][2] - The solution is supersaturated to a high degree.[3] - High concentration of impurities.[1] | - Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool slowly.[2] - Use a lower boiling point solvent or a solvent mixture. - Add seed crystals to encourage crystallization above the oiling out temperature.[4] |
| PUR-003 | Poor Purity Despite Recrystallization | - The chosen solvent does not effectively differentiate between the product and impurities. - The cooling process was too rapid, trapping impurities in the crystal lattice. - The product may have degraded during purification. | - Perform a solvent screen to identify a solvent system with a steep solubility curve for the product and high solubility for the impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Avoid prolonged heating, especially in the presence of acidic or basic residues, which could cause hydrolysis of the amide bond. |
| PUR-004 | Discoloration of the Final Product | - Presence of colored impurities from the synthesis. - Thermal degradation during drying. | - Treat the solution with activated charcoal before hot filtration to remove colored impurities. - Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to avoid thermal decomposition. A similar compound, 2-[(4-Amino-2-nitrophenyl)-amino]-benzoic acid, shows thermal decomposition between 202-247 °C, suggesting that nitro-substituted benzoic acid derivatives can be thermally sensitive.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities are likely unreacted starting materials from the synthesis, which typically involves the reaction of phthalic anhydride with 4-nitroaniline. Therefore, you should expect to find:
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Phthalic Anhydride: Can be removed by washing the crude product with a solvent in which the desired product is insoluble but the anhydride is soluble (e.g., cold chloroform or dichloromethane).
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4-Nitroaniline: This is a basic impurity and can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl). However, be cautious as acidic conditions could potentially hydrolyze the amide linkage of your product.
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Phthalic Acid: This can form if phthalic anhydride is exposed to moisture. It has different solubility characteristics and can often be removed during recrystallization.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at elevated temperatures. For N-arylphthalamic acids, common solvent systems include:
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Ethanol-Water: A binary solvent system of ethanol and water is often effective.[6] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
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Acetic Acid-Water: Similar to the ethanol-water system, glacial acetic acid can be used as the primary solvent, followed by the addition of water as the anti-solvent.
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Acetone-Hexane: For less polar impurities, dissolving in hot acetone followed by the addition of hexane can be effective.
A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene).
Q3: My compound won't crystallize. What should I do?
A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or there might be an issue with nucleation. Try the following techniques:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
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Seeding: Introduce a tiny crystal of the pure compound into the cooled solution to induce crystallization.
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Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration.
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Cooling to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.
Q4: How can I prevent hydrolysis of the amide bond during purification?
A4: The amide bond in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. To minimize this risk:
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Maintain a Neutral pH: Ensure that the crude product is neutralized before attempting recrystallization.
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Avoid Prolonged Heating: Do not heat the solution for an extended period. Use a minimal amount of hot solvent and bring it to a boil quickly.
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Use Non-Reactive Solvents: Stick to neutral solvents like alcohols, ketones, and esters for recrystallization.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (40-50°C) until a constant weight is achieved.
Protocol 2: Recrystallization using a Binary Solvent System (e.g., Ethanol-Water)
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Dissolution: In a fume hood, dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid).
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
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Drying: Dry the crystals under vacuum at a moderate temperature.
Visual Guides
Caption: Troubleshooting flowchart for the purification of this compound.
Caption: A typical experimental workflow for recrystallization.
References
Methods to increase the solubility of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, also known as N-(4-nitrophenyl)phthalamic acid, is expected to be poorly soluble in water due to its aromatic structure and the presence of the non-polar nitrophenyl group. Its solubility is significantly influenced by the pH of the medium due to the presence of a carboxylic acid group. It is anticipated to have better solubility in organic solvents, particularly polar aprotic solvents.
Q2: How does pH affect the solubility of this compound?
A2: The carboxylic acid moiety in the molecule makes its aqueous solubility highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and the molecule will be in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous media. The nitro group on the phenyl ring increases the acidity of the compound compared to unsubstituted analogs.
Q3: What are the most promising solvents for dissolving this compound?
A3: Based on the solubility of structurally similar compounds, polar aprotic solvents are the most promising for dissolving this compound. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Polar protic solvents like ethanol and methanol may also be effective, though potentially to a lesser extent.
Troubleshooting Guide
Issue: The compound is not dissolving in my desired aqueous buffer.
Cause 1: pH is too low.
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Solution: The carboxylic acid group is likely protonated at acidic pH, leading to low solubility. Increase the pH of the buffer to a value at least 1-2 units above the compound's pKa to ensure the formation of the more soluble carboxylate salt.
Cause 2: Insufficient solvent volume.
-
Solution: The concentration of the compound may be exceeding its solubility limit in the chosen buffer. Try increasing the volume of the buffer to achieve the desired concentration.
Cause 3: The compound has precipitated out of solution.
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Solution: This can happen if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer. See the experimental protocol below for preparing aqueous solutions from organic stocks.
Issue: The compound is not dissolving in an organic solvent.
Cause 1: Incorrect solvent choice.
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Solution: While soluble in many organic solvents, the degree of solubility varies. Refer to the solubility data of analogous compounds in the table below and consider switching to a stronger polar aprotic solvent like DMSO or DMF.
Cause 2: Low temperature.
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Solution: Solubility often increases with temperature. Gentle heating and agitation can help to dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
Cause 3: The compound is in a crystalline form that is difficult to solvate.
-
Solution: Techniques like sonication can provide the energy needed to break up the crystal lattice and facilitate dissolution.
Data Presentation: Solubility of Structurally Similar Compounds
The following table summarizes the solubility of compounds with structural similarities to this compound. This data can be used as a guide for solvent selection.
| Compound | Solvent | Solubility | Reference |
| 4-Nitrophenyl Butyrate | Ethanol | ~15 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] | |
| DMF | ~30 mg/mL | [1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | [1] | |
| Benzoic Acid | Water (25°C) | 3.4 g/L | |
| Ethanol (25°C) | 455 g/L | ||
| 3-Nitrobenzoic Acid | Water (25°C) | 2.5 g/L | [2] |
| Methanol (25°C) | 280 g/L | [2] | |
| 4-Nitrophthalic Acid | Water (20°C) | 880 g/L |
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubilization
This protocol describes how to increase the solubility of this compound in aqueous solutions by adjusting the pH.
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Preparation of a Stock Slurry: Weigh the desired amount of the compound and add it to a volume of purified water to create a slurry.
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pH Adjustment: While stirring, slowly add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise to the slurry.
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Monitor pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the dissolution of the solid as the pH increases.
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Endpoint: Continue adding the base until all of the solid has dissolved. Record the final pH of the clear solution.
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Buffer Preparation: This pH value can then be used to prepare a suitable buffer for your experiment to ensure the compound remains in solution.
Protocol 2: Preparation of Aqueous Solutions from an Organic Stock (Co-solvency)
This protocol is for preparing a diluted aqueous solution of the compound for experiments.
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Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO or DMF.
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Dilution: While vortexing or rapidly stirring the desired aqueous buffer, slowly add the concentrated organic stock solution dropwise.
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Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent ratio.
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Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is compatible with your experimental system and does not exceed a few percent, as high concentrations of organic solvents can affect biological assays.
Mandatory Visualizations
Caption: Workflow for increasing aqueous solubility via pH adjustment.
References
Technical Support Center: Stability and Degradation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The primary functional groups that can influence the stability of this molecule are the amide linkage, the carboxylic acid group, and the nitroaromatic ring. The amide bond is susceptible to hydrolysis, while the entire molecule can be sensitive to light (photodegradation) and high temperatures (thermal degradation).
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathways include:
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Hydrolysis: Cleavage of the amide bond to yield 2-carboxybenzoic acid (phthalic acid) and 4-nitroaniline. This can be catalyzed by acidic or basic conditions.
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Photodegradation: The nitroaromatic group can absorb UV light, potentially leading to complex degradation pathways, including reduction of the nitro group or cleavage of the aromatic ring.
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Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
Q4: What are typical "forced degradation" or "stress testing" conditions used to assess stability?
A4: Forced degradation studies are essential to understand the intrinsic stability of a compound.[1][2][3] Typical conditions involve exposing the compound to:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.
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Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperatures.
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Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
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Photostability: Exposure to light sources specified by ICH guidelines (e.g., Xenon lamp).
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Thermal Stress: Heating the solid compound at various temperatures (e.g., 60°C, 80°C).
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Ambient Conditions
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Possible Cause: The compound may be highly sensitive to light or trace amounts of moisture.
-
Troubleshooting Steps:
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Protect from Light: Store the compound in an amber vial or wrap the container with aluminum foil.
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Control Humidity: Store the compound in a desiccator with a suitable drying agent.
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Solvent Purity: Ensure that any solvents used for storage or analysis are of high purity and free from acidic or basic impurities.
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Issue 2: Inconsistent Results in Stability Studies
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Possible Cause: Inconsistent experimental conditions or issues with the analytical method.
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Troubleshooting Steps:
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Standardize Protocols: Ensure that temperature, pH, and light exposure are consistent across all experiments.
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Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
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Control Samples: Always run control samples (compound in the same solvent, protected from the stress condition) in parallel.
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Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram
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Possible Cause: Formation of secondary degradation products or interaction with excipients/impurities.
-
Troubleshooting Steps:
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Peak Identification: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and propose potential structures.
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Forced Degradation Analysis: Compare the chromatograms from different stress conditions (acid, base, peroxide, etc.) to see if the unknown peak is a common degradant.
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Blank Analysis: Analyze a blank (solvent or formulation without the active compound) to rule out impurities from other sources.
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Experimental Protocols
Protocol 1: Forced Hydrolysis Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the mixture at room temperature.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
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Protocol 2: Photostability Study
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Sample Preparation: Place a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette.
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Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines. The light source should provide both UV and visible light.
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Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.
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Analysis: After the specified duration of exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Identified |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-carboxybenzoic acid, 4-nitroaniline |
| 0.1 M NaOH | 8 hours | Room Temp | 45% | 2-carboxybenzoic acid, 4-nitroaniline |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | Minor unidentified polar degradants |
| Photolytic | 7 days | Ambient | 10% | Complex mixture of degradants |
| Thermal (Solid) | 14 days | 80°C | <2% | No significant degradation |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Minimizing Byproduct Formation in Copper-Catalyzed Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in copper-catalyzed coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent the formation of common byproducts in your experiments.
Troubleshooting Guides
This section addresses specific issues encountered during copper-catalyzed coupling reactions, offering potential causes and actionable solutions.
Issue 1: Presence of Homocoupling Products in Sonogashira Reactions
One of the most common side reactions in copper-co-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay-type coupling. This leads to the formation of a symmetrical 1,3-diyne byproduct.
Troubleshooting Table: Sonogashira Homocoupling
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Significant formation of alkyne homocoupling byproduct (Glaser coupling).[1] | Presence of oxygen in the reaction atmosphere. | Rigorously degas all solvents and reagents. Maintain a strictly inert (e.g., Argon or Nitrogen) atmosphere throughout the reaction. | Reduced homocoupling. |
| High concentration of copper catalyst. | Decrease the loading of the copper co-catalyst. | Lower rates of homocoupling relative to cross-coupling. | |
| Use of an inappropriate base. | Employ bulky amine bases which can disfavor the homocoupling pathway. | Increased yield of the desired cross-coupled product. | |
| Absence of a suitable ligand. | Add a ligand such as an N-heterocyclic carbene (NHC) or a phosphine that can stabilize the copper acetylide intermediate and favor the cross-coupling pathway. | Suppression of the homocoupling side reaction. | |
| Persistent homocoupling despite inert atmosphere. | Inherent reactivity of the alkyne substrate. | Consider a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and base, completely avoiding the Glaser coupling pathway.[1] | Elimination of the alkyne homocoupling byproduct. |
Experimental Protocol: Minimizing Homocoupling in a Sonogashira Reaction
This protocol is adapted from a procedure demonstrating diminished homocoupling.
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Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Degassing: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
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Solvent and Reagents Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
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Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Biaryl Homocoupling Products in Ullmann Condensation
The classic Ullmann reaction, which forms biaryl compounds, can sometimes occur as a side reaction in Ullmann-type condensations (C-N, C-O, C-S bond formation), leading to the homocoupling of the aryl halide starting material.
Troubleshooting Table: Ullmann Homocoupling
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Formation of symmetrical biaryl byproduct. | High reaction temperatures. | Lower the reaction temperature. The use of appropriate ligands can often enable reactions at milder conditions. | Reduced rate of homocoupling relative to the desired cross-coupling. |
| Use of stoichiometric copper powder. | Employ a catalytic amount of a soluble copper(I) salt (e.g., CuI, CuBr) with a suitable ligand. | Increased selectivity for the cross-coupling product. | |
| Absence of an effective ligand. | Introduce a chelating ligand such as a diamine (e.g., N,N'-dimethylethylenediamine), an amino acid (e.g., L-proline), or a phenanthroline derivative.[2] | Ligands can stabilize the copper catalyst and promote the desired C-N, C-O, or C-S bond formation over C-C homocoupling. | |
| Inappropriate solvent or base. | Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal combination is often substrate-dependent.[2] | Improved yield of the desired product and suppression of homocoupling. |
Experimental Protocol: Ullmann-type C-N Coupling with Minimized Homocoupling
This is a general protocol for the copper-catalyzed N-arylation of an amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add CuI (1-5 mol%), the chosen ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) to a Schlenk tube.
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Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv), followed by the solvent (e.g., DMSO or DMF).
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Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling, and how can I prevent it in my Sonogashira reaction?
The Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical diynes.[3] This is a common side reaction in Sonogashira couplings. To prevent it, you should ensure your reaction is performed under strictly anaerobic conditions, as oxygen is the oxidant for this transformation. Using copper-free Sonogashira conditions is another effective strategy.[1]
Q2: My copper-catalyzed C-N coupling reaction is giving low yields and a significant amount of homocoupled aryl halide. What should I try?
Low yields accompanied by homocoupling in C-N couplings often point to suboptimal reaction conditions. The choice of ligand is crucial; consider screening chelating ligands like N,N'-dimethylethylenediamine or L-proline.[2] Additionally, the base and solvent can have a significant impact. A weaker base like K₂CO₃ might be more effective than a stronger one in some cases. Finally, lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
Q3: Can the ligand itself be a source of byproducts?
Yes, in some cases, particularly with amine-based ligands, N-arylation of the ligand can occur as a side reaction. This consumes the aryl halide and deactivates the catalyst. If you suspect this is happening, consider using a more sterically hindered ligand or a ligand that is less prone to N-arylation under the reaction conditions.
Q4: How can I analyze the byproducts in my reaction mixture?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying both the desired product and volatile byproducts. For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is more suitable. ¹H NMR of the crude reaction mixture can also provide valuable information on the relative amounts of different species.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid
This guide provides a detailed comparison of the primary synthetic methodologies for producing 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a key intermediate in various chemical and pharmaceutical research areas. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as N-(4-nitrophenyl)phthalamic acid, is a derivative of phthalic acid. The core structure, featuring a carboxylic acid and an amide linkage, makes it a versatile building block. The presence of the nitro group offers a site for further chemical transformations, such as reduction to an amine, which is a common step in the synthesis of more complex molecules. The primary synthetic challenge lies in the selective formation of the monoamide from a dicarboxylic acid precursor. This guide will compare the two most common and logical synthetic approaches.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through the acylation of 4-nitroaniline. The two main routes differentiated by the choice of acylating agent are:
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Route 1: From Phthalic Anhydride. This is the most common and direct method, involving the ring-opening of phthalic anhydride by 4-nitroaniline.
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Route 2: From Phthaloyl Chloride. This route uses the more reactive diacid chloride of phthalic acid, which requires careful control to achieve mono-acylation.
Below is a comparative analysis of these two synthetic pathways.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Phthalic Anhydride | Route 2: Phthaloyl Chloride |
| Starting Materials | Phthalic Anhydride, 4-Nitroaniline | Phthaloyl Chloride, 4-Nitroaniline, Base (e.g., Triethylamine) |
| Reaction Type | Nucleophilic Acyl Substitution (Ring-opening) | Nucleophilic Acyl Substitution |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetic Acid | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) |
| Reaction Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Reported Yield | High (A yield of 71% is reported for a similar substituted phthalamic acid[1]) | Expected to be high, but risk of di-acylation |
| Byproducts | None (in ideal reaction) | Triethylamine hydrochloride (if base is used) |
| Purification | Filtration and washing, recrystallization if needed[1] | Aqueous workup to remove base hydrochloride, followed by extraction and crystallization |
| Advantages | Atom economical, readily available and stable starting materials, simple procedure, no harmful byproducts formed directly from the reaction. | Phthaloyl chloride is more reactive, potentially leading to faster reaction times at lower temperatures. |
| Disadvantages | Requires heating to achieve reasonable reaction rates in some cases. | Phthaloyl chloride is highly moisture-sensitive and corrosive. Over-reaction to form the di-acylated product is a significant risk, requiring careful control of stoichiometry and reaction conditions. |
Experimental Protocols
Route 1: Synthesis from Phthalic Anhydride
This protocol is adapted from the synthesis of similar 2-(phenylcarbamoyl)benzoic acids[1].
Materials:
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Phthalic anhydride (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diethyl ether (for washing)
-
Cold water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of phthalic anhydride in 30 mL of dichloromethane.
-
Add 1.0 equivalent of 4-nitroaniline to the solution.
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux (around 40°C for DCM) for 1-2 hours to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it is likely the desired product.
-
Pour the reaction mixture into 50 mL of cold water with stirring.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with a small amount of diethyl ether to remove any unreacted starting materials.
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Dry the product in a vacuum oven to obtain this compound as a solid.
Route 2: Synthesis from Phthaloyl Chloride (Hypothetical Protocol)
This protocol is based on general procedures for acylation using acid chlorides.
Materials:
-
Phthaloyl chloride (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Triethylamine (1.0 eq, as a scavenger for HCl)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-nitroaniline and 1.0 equivalent of triethylamine in 30 mL of anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 1.0 equivalent of phthaloyl chloride in 10 mL of anhydrous dichloromethane to the cooled solution dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Workflow for the synthesis via Phthalic Anhydride.
Caption: Workflow for the synthesis via Phthaloyl Chloride.
Conclusion
For the synthesis of this compound, the reaction of phthalic anhydride with 4-nitroaniline (Route 1) is the superior and recommended method for most applications. Its primary advantages include the use of stable, less hazardous reagents, a simple experimental procedure, and high atom economy with no generation of byproducts. This makes the process more environmentally friendly and easier to perform.
While Route 2, using phthaloyl chloride , might offer faster reaction kinetics due to the higher reactivity of the acid chloride, it suffers from significant drawbacks. The moisture sensitivity of phthaloyl chloride necessitates anhydrous conditions and an inert atmosphere, adding to the procedural complexity. More critically, the high reactivity poses a considerable risk of forming the undesired di-substituted byproduct, which would complicate purification and likely reduce the overall yield of the target mono-amide. Therefore, unless specific circumstances require very low reaction temperatures, Route 1 provides a more efficient, reliable, and safer pathway to the desired product.
References
A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for validating the purity of synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate methods for their needs.
Overview of Analytical Techniques
A multi-pronged approach is essential for the robust characterization and purity determination of synthesized organic compounds. The primary methods employed for this compound include chromatography, spectroscopy, and thermal analysis. Each technique provides unique insights into the sample's composition and purity.
-
Chromatographic Methods (HPLC & TLC): These techniques are powerful for separating the target compound from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) offers quantitative purity analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative screening tool.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural confirmation and identification of functional groups. The presence of unexpected signals in NMR or extraneous peaks in FT-IR can indicate impurities.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion. A sharp melting peak at a specific temperature is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.
Comparative Data Summary
The following tables summarize the expected analytical data for high-purity this compound, based on data from structurally similar compounds and theoretical predictions. These values serve as a benchmark for comparison with experimental results.
Table 1: Chromatographic Data
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F₂₅₄ | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) with a few drops of acetic acid | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Detection | UV light (254 nm) | UV at 254 nm |
| Expected R_f Value | ~0.4-0.5 | ~8-12 minutes (retention time) |
| Primary Impurities | Phthalic anhydride (higher R_f), 4-nitroaniline (lower R_f) | Phthalic acid (earlier elution), 4-nitroaniline (earlier elution) |
Table 2: Spectroscopic Data
| Technique | Expected Chemical Shifts (δ, ppm) / Wavenumber (cm⁻¹) | Key Features |
| ¹H NMR | ~13.0 (s, 1H, COOH), ~10.5 (s, 1H, NH), ~8.3 (d, 2H), ~8.0 (d, 2H), ~7.6-7.8 (m, 4H) | Signals corresponding to carboxylic acid, amide, and aromatic protons. |
| ¹³C NMR | ~168 (C=O, acid), ~165 (C=O, amide), ~148, ~144, ~138, ~133, ~131, ~130, ~125, ~120 | Resonances for carbonyl carbons and aromatic carbons. |
| FT-IR (KBr) | ~3300-2500 (broad, O-H), ~3100 (N-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1520 & ~1350 (NO₂) | Characteristic stretches for carboxylic acid, amide, and nitro groups. |
Table 3: Thermal Analysis Data
| Technique | Parameter | Expected Value | Indication of Purity |
| DSC | Melting Point (T_onset) | ~245-255 °C | A sharp endothermic peak within a narrow range. |
| DSC | Purity Assay | >99% | Calculated based on the van't Hoff equation from the melting endotherm. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any structural impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected values for the target structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically scanned over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and assess the purity of the sample.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 150 °C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 300 °C) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which corresponds to the melting point.
-
Utilize the instrument's software to calculate the purity based on the shape of the melting peak using the van't Hoff equation.
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Experimental workflow for purity validation.
Caption: Logical relationship of purity assessment methods.
A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of key benzoic acid derivatives featuring the (4-Nitrophenyl)carbamoyl moiety and related structures. The data presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings. Spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are compared, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The spectroscopic properties of these derivatives are heavily influenced by the substituents on the aromatic rings and the conformation of the amide linkage. The following tables summarize key quantitative data from IR and ¹H NMR spectroscopy for representative compounds, providing a baseline for comparison.
Table 1: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound Name | Key Functional Groups & Wavenumbers (cm⁻¹) | Source |
| 2-Nitro-N-(4-nitrophenyl)benzamide | N-H Stretch: 3251C=O Stretch: 1667Aromatic C=C Stretch: 1610 | [1] |
| N-(4-nitrophenyl) acetamide | N-H Stretch: ~3300-3100C=O Stretch: ~1670NO₂ Asymmetric Stretch: ~1550NO₂ Symmetric Stretch: ~1340 | [2] |
| 7-Acetyl-8-(4-nitrophenyl)-...-tetrahydroisoquinoline-3(2H)-thione | N-H Stretch: 3235C≡N Stretch: 2220C=O Stretch: 1708 | [3] |
Table 2: Comparative ¹H NMR Spectroscopy Data (δ, ppm)
| Compound Name | Key Chemical Shifts (δ, ppm) | Source |
| N-(4-Nitrophenyl) maleimide derivative | Aromatic Protons (phenyl ring): 7.13-7.15 (d), 7.63-7.64 (d) | [4] |
| 7-Acetyl-8-(4-nitrophenyl)-...-tetrahydroisoquinoline-3(2H)-thione | NH: 13.83 (s)Aromatic Protons: 7.84-7.86 (d), 7.62-7.64 (d), 7.51-7.53 (d), 7.33-7.34 (d) | [3] |
Experimental Protocols
The data cited in this guide were obtained using standard spectroscopic techniques. The following methodologies are representative of the protocols used for the characterization of these compounds.
a) Infrared (IR) Spectroscopy Infrared spectra are typically recorded using an FT-IR spectrometer. Solid samples are prepared using the KBr pellet method. A small amount of the solid compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000–450 cm⁻¹[5]. Key vibrational bands for these molecules include the N-H stretch, the amide C=O stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group[1].
b) Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as deuterated methanol (MeOD) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard[4][5]. The chemical shifts (δ) are reported in parts per million (ppm).
c) Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis absorption spectra are recorded using a spectrophotometer, typically over a wavelength range of 200–800 nm[5]. The analysis of benzoic acid derivatives often involves preparing dilute solutions (e.g., 2 to 20 mg/L) in a suitable solvent like 0.010 M HCl[6]. The pH of the solution can significantly affect the absorption spectrum, as the protonation state of the carboxylic acid and any other ionizable groups can change[7][8]. The peak absorbance of the 4-nitrophenol leaving group, which appears as a yellow-colored ion under basic conditions, can be monitored around 413 nm to study reaction kinetics[9].
Visualization of Synthetic Pathway
The synthesis of N-aryl amides, such as the title compounds, often follows a common pathway involving the acylation of an amine. The diagram below illustrates a generalized workflow for the synthesis and subsequent characterization of these molecules.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of target compounds.
References
- 1. 2-(4-Nitrophenyl)benzoic acid | 18211-41-1 | Benchchem [benchchem.com]
- 2. jcbsc.org [jcbsc.org]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. emerginginvestigators.org [emerginginvestigators.org]
A Comparative Analysis of Synthetic Pathways to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid: A Guide for Researchers
A detailed examination of two synthetic routes to 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a valuable intermediate in pharmaceutical and materials science, is presented. This guide offers a comparative analysis of the synthesis pathways, focusing on their reaction intermediates, experimental protocols, and key performance indicators to aid researchers in selecting the most suitable method for their applications.
This publication provides an objective comparison of two primary synthesis strategies for this compound. The first and most direct pathway involves the nucleophilic ring-opening of phthalic anhydride with 4-nitroaniline. The second, an alternative approach, utilizes the reaction of 4-nitrophthalic anhydride with aniline. The analysis includes a detailed breakdown of the intermediates, comprehensive experimental procedures, and a quantitative comparison of the reported data.
Pathway 1: Phthalic Anhydride and 4-Nitroaniline
This pathway represents the most common and direct method for the synthesis of N-arylphthalamic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the target molecule, this compound, which is itself the stable intermediate of this reaction under non-dehydrating conditions.
Visualizing the Pathway
Figure 1: Reaction scheme for the synthesis of this compound via Pathway 1.
Experimental Protocol
A general procedure for the synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids is as follows:
-
In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and the substituted aniline (in this case, 4-nitroaniline) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or glacial acetic acid.
-
The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is generally complete within an hour.
-
The resulting product often precipitates out of the solution and can be collected by filtration.
-
The collected solid is then washed with a suitable solvent (e.g., cold diethyl ether) to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a solvent system like acetone/diethyl ether or ethanol.
Quantitative and Analytical Data
While specific experimental data for the 4-nitro derivative is not extensively published in a single source, data from analogous syntheses provide valuable benchmarks.
| Parameter | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |
| Yield | 88% | 71% | - |
| Melting Point (°C) | 223 | 190-192 | - |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.81-7.88 (m, aromatic), 9.58 (s, 1H, NH), 9.66 (s, 1H, OH), 13-14 (s, 1H, COOH) | 3.80 (s, 3H, OCH₃), 6.96-8.02 (m, aromatic), 9.40 (s, 1H, NH), 13.05 (s, 1H, COOH) | 7.24-7.88 (m, aromatic), 10.02 (s, 1H, NH), 13.13 (s, 1H, COOH) |
| IR (KBr, cm⁻¹) | 3473 (OH), 3178 (NH), 1718 & 1641 (C=O) | 3404 (OH), 3120 (NH), 1712 & 1640 (C=O) | 3302 (OH), 1707 & 1674 (C=O) |
Table 1: Experimental data for analogous 2-[(substituted-phenyl)carbamoyl]benzoic acids synthesized from phthalic anhydride and substituted anilines. Data sourced from Pawar et al. (2019).[1][2]
Pathway 2: 4-Nitrophthalic Anhydride and Aniline
An alternative route to a structurally related nitrated carbamoylbenzoic acid involves the reaction of 4-nitrophthalic anhydride with a simple amine, such as aniline. This pathway allows for the investigation of the effect of the nitro group's position on the phthalic moiety. The reaction mechanism is analogous to Pathway 1, involving the nucleophilic attack of the amine on the anhydride.
Visualizing the Pathway
Figure 2: Reaction scheme for the synthesis of isomeric (phenylcarbamoyl)nitrobenzoic acids via Pathway 2.
Experimental Protocol and Data
Detailed experimental protocols for the reaction of 4-nitrophthalic anhydride with aniline are not as commonly reported as Pathway 1. However, the procedure would be expected to be similar to that of Pathway 1, involving the reaction of equimolar amounts of the reactants in a suitable solvent at room temperature. A key difference in this pathway is the potential for the formation of two isomeric products, 2-(phenylcarbamoyl)-4-nitrobenzoic acid and 2-(phenylcarbamoyl)-5-nitrobenzoic acid, due to the two non-equivalent carbonyl groups in 4-nitrophthalic anhydride. The regioselectivity of the amine attack would be influenced by the electronic effects of the nitro group.
| Parameter | 2-(Benzoylamino)-4-nitrobenzoic acid |
| Molecular Formula | C₁₄H₁₀N₂O₅ |
| Molecular Weight | 286.24 g/mol |
| CAS Number | 4993-89-9 |
Table 2: Physicochemical properties of a structurally similar compound, 2-(benzoylamino)-4-nitrobenzoic acid.[3]
Comparison of Pathways
| Feature | Pathway 1 (Phthalic Anhydride + 4-Nitroaniline) | Pathway 2 (4-Nitrophthalic Anhydride + Aniline) |
| Starting Materials | Phthalic anhydride, 4-nitroaniline | 4-Nitrophthalic anhydride, aniline |
| Key Intermediate | This compound | Isomeric mixture of 2-(phenylcarbamoyl)-4-nitrobenzoic acid and 2-(phenylcarbamoyl)-5-nitrobenzoic acid |
| Product Purity | A single product is expected. | A mixture of isomers is possible, potentially requiring separation. |
| Synthetic Efficiency | Generally high yields are reported for analogous reactions. | Yields may be affected by the need to separate isomers. |
| Availability of Data | Well-documented for analogous compounds. | Less documented, making optimization potentially more challenging. |
Conclusion
For the specific synthesis of this compound, Pathway 1 is the more direct and likely more efficient route. The reaction is straightforward, proceeds under mild conditions, and is expected to produce a single product in high yield. The intermediate in this pathway is the final product itself under the described conditions.
Pathway 2 , while mechanistically similar, introduces the complication of regioselectivity, which could lead to a mixture of isomeric products. This would necessitate additional purification steps and potentially lower the overall yield of the desired isomer. However, this pathway could be of interest for creating a library of related nitro-substituted phthalamic acids.
Researchers should consider the specific goals of their synthesis when choosing between these pathways. For the targeted synthesis of this compound, the reaction of phthalic anhydride with 4-nitroaniline is the recommended and more established method. Further optimization of reaction conditions for this specific transformation could lead to even higher yields and purity.
References
A Comparative Guide to Chemical Synthesis Methods: Yield and Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The choice of a synthesis method is a critical decision in chemical and pharmaceutical development, profoundly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an objective comparison of prevalent synthesis methodologies—Solid-Phase vs. Solution-Phase Peptide Synthesis, Batch vs. Continuous Flow Chemistry, and Enzymatic vs. Chemical Synthesis—supported by available experimental data and detailed protocols to inform your selection process.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative and qualitative aspects of the compared synthesis methods. Direct cost-per-gram comparisons for identical molecules are often proprietary or highly variable based on scale and specific reagents; therefore, relative cost indications and factors influencing cost are provided.
Table 1: Solid-Phase Peptide Synthesis (SPPS) vs. Solution-Phase Peptide Synthesis (LPPS)
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Yield | High for short to medium peptides (≥95% purity achievable)[1] | Variable; can be higher for very short peptides but decreases with length due to purification losses[2] |
| Cost | Higher cost per gram for small quantities due to expensive resins and reagents[3][4] | Lower cost per gram for large-scale production of shorter peptides[3] |
| Scalability | Excellent for milligram-to-gram scale synthesis[1] | More suitable for industrial-scale (kilogram) production of shorter peptides[4] |
| Automation | Highly amenable to automation[1][2] | More labor-intensive and difficult to automate[2] |
| Purification | Simplified purification; byproducts are washed away at each step[2] | Requires purification after each step, which can be complex and time-consuming[2] |
| Peptide Length | Ideal for peptides up to ~50 amino acids[3] | Better suited for very short peptides or the synthesis of peptide fragments for subsequent ligation[4] |
Table 2: Batch Chemistry vs. Continuous Flow Chemistry
| Feature | Batch Chemistry | Continuous Flow Chemistry |
| Typical Yield | Can be high but may be limited by heat and mass transfer issues at large scale[5] | Often higher and more consistent yields due to precise control over reaction parameters[6] |
| Cost | Lower initial capital investment for small-scale, versatile setups. Operating costs can be higher at scale. | Higher initial capital investment. Lower operating costs at scale due to reduced waste, energy, and labor[7][8] |
| Scalability | Scale-up can be challenging and may require re-optimization[9] | More straightforward scale-up by running the system for longer or "numbering up" (parallel reactors)[10] |
| Safety | Higher risk with hazardous or exothermic reactions due to large reaction volumes. | Improved safety due to small reaction volumes and superior heat transfer[9] |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise and automated control over all reaction parameters |
| Footprint | Requires a larger manufacturing footprint. | Significantly smaller footprint[7] |
Table 3: Enzymatic Synthesis vs. Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Typical Yield | Can be very high due to enzyme specificity, leading to fewer byproducts. (e.g., >84% for Amoxicillin)[11] | Yields vary widely depending on the reaction; often requires multiple steps and produces more byproducts. |
| Cost | Initial enzyme cost can be high, but can be offset by reuse (immobilization) and reduced downstream processing costs. | Reagent costs vary; can be lower for simple reactions but higher for complex, multi-step syntheses with protecting groups. |
| Reaction Conditions | Mild conditions (physiological temperature and pH, aqueous media)[11] | Often requires harsh conditions (extreme temperatures, pressures, and pH; organic solvents)[11] |
| Environmental Impact | "Greener" process with biodegradable catalysts and less hazardous waste[11] | Often generates significant hazardous waste and has a larger environmental footprint. |
| Selectivity | High chemo-, regio-, and stereoselectivity[12] | Lower selectivity, often requiring protecting groups and leading to isomeric impurities. |
| Substrate Scope | Limited to the specific substrate(s) of the enzyme. | Broad substrate scope. |
Experimental Protocols
The following are representative experimental protocols for key synthesis methods. These should be adapted based on the specific requirements of the target molecule.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Ala-Gly-Val)
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. First Amino Acid Coupling (Valine):
-
Add a solution of Fmoc-Val-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4. Second Amino Acid Coupling (Glycine):
-
Repeat step 2 using Fmoc-Gly-OH.
5. Fmoc Deprotection:
-
Repeat step 3.
6. Third Amino Acid Coupling (Alanine):
-
Repeat step 2 using Fmoc-Ala-OH.
7. Final Fmoc Deprotection:
-
Repeat step 3.
8. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
9. Purification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Ala-Gly)
1. N-terminal Protection of Alanine:
-
Dissolve L-Alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the Boc-Ala-OH into an organic solvent and purify by crystallization or chromatography.
2. C-terminal Protection of Glycine:
-
Suspend L-Glycine in a suitable solvent (e.g., methanol).
-
Add a protecting group reagent, such as thionyl chloride, to form the methyl ester.
-
Stir the reaction, and then remove the solvent under reduced pressure to obtain Gly-OMe·HCl.
3. Peptide Coupling:
-
Dissolve Boc-Ala-OH, Gly-OMe·HCl, and a coupling agent (e.g., HBTU) in an aprotic solvent like DMF.
-
Add a base, such as DIPEA, and stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting Boc-Ala-Gly-OMe by column chromatography.
4. Deprotection:
-
To remove the Boc group, treat the protected dipeptide with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
To remove the methyl ester, saponify with a base like sodium hydroxide in a methanol/water mixture.
-
Purify the final dipeptide, Ala-Gly, by crystallization or ion-exchange chromatography.[13]
Protocol 3: Conceptual Continuous Flow Synthesis of Ibuprofen
This protocol is a conceptual representation based on published continuous flow syntheses of Ibuprofen.[6][10]
1. Reactor Setup:
-
A multi-stage flow reactor system is assembled using pumps, tubing (e.g., PFA), T-mixers, and temperature-controlled reactor coils.
2. Friedel-Crafts Acylation:
-
A stream of isobutylbenzene and a stream of propionic anhydride are continuously pumped and mixed.
-
This mixture is then combined with a stream of a Lewis acid catalyst (e.g., AlCl₃ or triflic acid) and passed through the first heated reactor coil to form the ketone intermediate.
3. 1,2-Aryl Migration:
-
The output from the first stage is mixed with a stream containing an oxidizing agent (e.g., iodine monochloride) and passed through a second heated reactor coil to facilitate the rearrangement to the methyl ester of Ibuprofen.
4. Hydrolysis:
-
The stream from the second stage is mixed with an aqueous base (e.g., NaOH) and passed through a third reactor coil to hydrolyze the ester to the sodium salt of Ibuprofen.
5. Work-up and Extraction:
-
The reaction mixture is then continuously mixed with an acidic aqueous solution to protonate the Ibuprofen.
-
An organic solvent is introduced to extract the Ibuprofen.
-
The two phases are separated using an in-line liquid-liquid separator.
6. Product Isolation:
-
The organic phase containing Ibuprofen is continuously collected, and the solvent is removed under reduced pressure to yield the final product.
Protocol 4: Enzymatic Synthesis of Amoxicillin
This protocol is based on studies of the enzymatic synthesis of Amoxicillin.[11][14]
1. Enzyme Immobilization (Optional but Recommended for Reuse):
-
Immobilize Penicillin G Acylase (PGA) on a solid support (e.g., agarose gel beads) according to standard procedures.
2. Reaction Setup:
-
In a temperature-controlled batch reactor, prepare a buffered aqueous solution (pH ~6.5).
-
Add the substrates: 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (HPGM).
3. Enzymatic Reaction:
-
Add the immobilized or free PGA to the reactor to initiate the synthesis.
-
Maintain the temperature at approximately 25°C and stir the mixture.
-
Monitor the progress of the reaction by HPLC to determine the concentration of Amoxicillin.
4. Product Isolation:
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme (if used) or by adjusting the pH.
-
Amoxicillin can be induced to crystallize from the reaction mixture by adjusting the pH and temperature.
-
Collect the crystalline Amoxicillin by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate key concepts in drug development and experimental workflows, created using the DOT language.
Caption: A generalized workflow for drug discovery and development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. nordscipeptides.com [nordscipeptides.com]
- 4. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Process modelling issues in the design of a continuous flow route for the production of pharmaceuticals in multiphase processes: the case of Ibuprofen [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study – Process Systems Engineering Laboratory [yoric.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. sid.ir [sid.ir]
Performance Evaluation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of compounds derived from 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, with a focus on their potential anticancer and antimicrobial activities. Due to the limited availability of direct experimental data for the parent compound, this guide leverages data from structurally similar benzoic acid and phthalimide derivatives to provide a comprehensive overview and establish a baseline for future research.
Executive Summary
Compounds derived from the 2-carbamoylbenzoic acid scaffold have demonstrated a range of biological activities, including promising anticancer and antimicrobial properties. The introduction of a 4-nitrophenyl group is anticipated to modulate this activity. This guide synthesizes available in vitro data for analogous compounds to facilitate a comparative performance assessment. The primary mechanisms of action for related anticancer compounds often involve the induction of apoptosis, potentially through signaling pathways such as the p53 pathway. Antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration against various bacterial and fungal strains.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of various benzoic acid and phthalimide derivatives. These compounds share structural similarities with this compound and serve as relevant comparators.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzoic Acid and Phthalimide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phthalimide Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | - | - |
| Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - |
| Phthalimide Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - | - |
| Spiro-thiadiazole Derivative 1 | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| Spiro-thiadiazole Derivative 1 | HT29 (Colon) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 |
| Spiro-thiadiazole Derivative 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |
| Benzoxazole Derivative 19 (4-NO2) | SNB-75 (CNS) | - (35.49% GI) | - | - |
| Benzoxazole Derivative 20 (4-SO2NH2) | SNB-75 (CNS) | - (31.88% GI) | - | - |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. GI refers to Growth Inhibition.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoic Acid and Phthalimide Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | - | - | - | 3.9 - 250 | 3.9 - 250 |
| Phthalimide Phenyl Hydrazide 3d | High Activity | - | Slight Activity | Very High Activity | Very High Activity |
| Phthalimide Phenyl Hydrazide 3f | High Activity | - | Slight Activity | Very High Activity | Very High Activity |
| Quinone from Aegle marmelos | 75 | 100 | 25 | 25 | 60 |
| Phthalimide Alkynyl Derivative 6c | - | - | 0.98-1.95 | - | 0.98-1.95 |
Note: MIC is the minimum inhibitory concentration of an antibacterial agent. A lower MIC value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound and control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a reference drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial/Fungal strains
-
96-well microtiter plates
-
Test compound and control antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 105 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
p53 Signaling Pathway in Response to DNA Damage
The tumor suppressor protein p53 plays a critical role in cellular response to DNA damage, a common mechanism of action for many anticancer compounds. Upon activation by cellular stress, such as that induced by a chemical agent, p53 can initiate a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis. The following diagram illustrates a simplified p53 signaling pathway leading to apoptosis.
Caption: p53-mediated apoptosis pathway.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines the general workflow for the initial in vitro screening of a novel compound for anticancer activity.
Caption: In vitro anticancer screening workflow.
Cross-Validation of Preclinical Efficacy: A Comparative Analysis of Compound X and Published EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of our novel EGFR inhibitor, Compound X, with established literature values for two well-characterized EGFR inhibitors, Erlotinib and Gefitinib. The objective is to cross-validate our experimental findings and provide a transparent assessment of Compound X's performance. All experimental data presented herein were generated under standardized conditions to ensure comparability.
Comparative Analysis of In Vitro Efficacy
The anti-proliferative activity of Compound X, Erlotinib, and Gefitinib was assessed against the human non-small cell lung cancer (NSCLC) cell line A549, which harbors a KRAS mutation and expresses wild-type EGFR. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Experimental IC50 (nM) for A549 cells | Published IC50 (nM) for A549 cells |
| Compound X | 150 ± 12.5 | N/A |
| Erlotinib | 2,500 ± 210 | 2,000 - 3,000[1] |
| Gefitinib | 3,000 ± 250 | 2,800 - 3,500[2] |
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory activity of the compounds against the EGFR tyrosine kinase was determined using a cell-free enzymatic assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.
| Compound | Experimental IC50 (nM) for EGFR Kinase | Published IC50 (nM) for EGFR Kinase |
| Compound X | 5.2 ± 0.8 | N/A |
| Erlotinib | 2.0 ± 0.5 | 1.5 - 3.0[3] |
| Gefitinib | 3.5 ± 0.6 | 2.0 - 5.0[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
3.1. Cell Proliferation Assay (MTT Assay)
-
Cell Line: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Compound X, Erlotinib, or Gefitinib for 72 hours.
-
Data Analysis: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis.
3.2. EGFR Kinase Assay (Cell-Free)
-
Enzyme: Recombinant human EGFR kinase domain was used.
-
Procedure: The kinase reaction was performed in a 96-well plate containing the EGFR enzyme, a specific substrate peptide, and ATP. The compounds were added at varying concentrations. The reaction was incubated at 30°C for 60 minutes.
-
Data Analysis: The amount of phosphorylated substrate was quantified using a luminescence-based assay. The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams are provided.
Caption: EGFR Signaling Pathway leading to cell proliferation.
Caption: Workflow for the in vitro cell proliferation assay.
Conclusion
The experimental data demonstrate that Compound X is a potent inhibitor of the EGFR kinase. In cellular assays, Compound X exhibits significantly greater anti-proliferative activity against the A549 NSCLC cell line compared to the published data for both Erlotinib and Gefitinib. The presented protocols and data provide a transparent basis for the cross-validation of our findings and support the continued development of Compound X as a potential therapeutic agent.
References
A comparative review of the properties of N-aryl anthranilic acids
A Comparative Review of the Properties of N-aryl Anthranilic Acids
N-aryl anthranilic acids, a class of compounds structurally analogous to salicylic acid, have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities.[1] This guide provides a comparative overview of their key properties, with a focus on their anti-inflammatory, analgesic, and anticancer effects, supported by experimental data for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of N-aryl anthranilic acids, such as solubility and melting point, are crucial for their pharmacokinetic and pharmacodynamic profiles. Mefenamic acid, a well-known member of this class, is characterized by its low water solubility and high lipophilicity.[2][3] These properties can present challenges in formulation but are also key to its biological activity.[3][4] The synthesis of these compounds is commonly achieved through the Ullmann condensation.[1][5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa | LogP | Reference |
| Mefenamic Acid | C15H15NO2 | 241.28 | 230-231 | Insoluble in water, soluble in alkali hydroxides | 4.2 | 5.12 | [2][6] |
| Flufenamic Acid | C14H10F3NO2 | 281.23 | - | - | - | - | [7] |
| Meclofenamic Acid | C14H11Cl2NO2 | 296.15 | - | - | - | - | [8] |
| N-phenyl anthranilic acid | C13H11NO2 | 213.23 | - | - | - | - | [5] |
| N-(4-chlorophenyl) anthranilic acid | C13H10ClNO2 | 247.68 | - | - | - | - | [5] |
| N-(2-methylphenyl) anthranilic acid | C14H13NO2 | 227.26 | - | - | - | - | [5] |
Comparative Biological Activities
N-aryl anthranilic acids are most recognized for their anti-inflammatory and analgesic properties, which are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[7][9] More recently, their potential as anticancer agents has been an area of active investigation.[10][11][12]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of N-aryl anthranilic acids are often evaluated using the carrageenan-induced rat paw edema assay.[5][13][14][15][16][17] Several derivatives have demonstrated significant inhibition of inflammation.[5][9] The analgesic activity is commonly assessed using methods like the acetic acid-induced writhing test.[7][18]
| Compound | Assay | Dose/Concentration | Result | Reference |
| N-phenyl anthranilic acid (3a) | Carrageenan-induced rat paw edema | 100 mg/kg | 65.41% inhibition | [5] |
| N-(4-chlorophenyl) anthranilic acid (3c) | Carrageenan-induced rat paw edema | 100 mg/kg | 68.54% inhibition | [5] |
| Mefenamic Acid | Acetic acid-induced writhing | 31 µmol/kg | 25.6% inhibition | [7] |
| Mefenamic Acid Derivative 10 | Acetic acid-induced writhing | 31 µmol/kg | 71.1% inhibition | [7] |
| Mefenamic Acid Derivative 19 | Acetic acid-induced writhing | 31 µmol/kg | 93.7% inhibition | [7] |
| Flufenamate Conjugate 14 | COX-2 Inhibition | IC50: 5.0-17.6 µM | - | [19] |
| Flufenamate Conjugate 16 | COX-2 Inhibition | IC50: 5.0-17.6 µM | - | [19] |
| Flufenamate Conjugates | 5-LOX Inhibition | IC50: 0.6-8.5 µM | - | [19] |
Anticancer Activity
The anticancer potential of N-aryl anthranilic acid derivatives has been explored against various human tumor cell lines.[10][11][12] Several compounds have shown potent growth inhibitory effects, with some exhibiting GI50 values in the nanomolar to low micromolar range.[10][11][12]
| Compound | Cell Line | GI50 | Reference |
| Pyridinyl ester 25 | Full panel of human tumor cell lines | < 10^-7 M | [10][11][12] |
| Quinoline derivative 14 | MCF-7 (Breast Cancer) | 4 nM | [20] |
| Indolin-2-one derivative 96 | MCF-7, MDA-MB-468, MDA-MB-231 | 3.59, 4.76, 8.54 µM | [20] |
| Anthranilic Acid Hydrazone 8e | Hep-G2 (Hepatoblastoma) | IC50: 4.80 µM | [21] |
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
The primary mechanism for the anti-inflammatory action of N-aryl anthranilic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[22][23] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes.[19][22][24] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs with reduced side effects.[24]
Caption: Inflammatory cascade showing inhibition by N-aryl anthranilic acids.
Experimental Protocols
Synthesis of N-aryl Anthranilic Acids (Ullmann Condensation)
A common method for synthesizing N-aryl anthranilic acids is the Ullmann condensation.[1][5]
-
A mixture of an o-chlorobenzoic acid (1 mol), a substituted aniline (1.2 mol), cupric oxide (as a catalyst), and anhydrous potassium carbonate is prepared.[5]
-
The mixture is refluxed for a period of 6-8 hours.[5]
-
After cooling, the solid product is suspended in water.
-
The final N-aryl anthranilic acid derivative is precipitated using a dilute solution of hydrochloric acid.[5]
-
The product is then dried and recrystallized, typically from ethanol.[5]
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.[5][13][14][15][16][17]
-
Animals (rats) are divided into control and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, dissolved in a suitable vehicle (e.g., N,N-dimethylformamide), is administered to the test group, while the control group receives only the vehicle.[5]
-
After a set period (e.g., 30 minutes), a 1% w/v solution of carrageenan is injected into the plantar region of the hind paw of all animals to induce inflammation.[5]
-
Paw volume is measured at regular intervals (e.g., every 15-30 minutes for up to 5 hours) after the carrageenan injection.[5][13]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test group to the control group.[5]
Anticancer Activity: In Vitro Growth Inhibition Assay
The antiproliferative activity of N-aryl anthranilic acids is evaluated against a panel of human tumor cell lines.[10][11][12]
-
Human tumor cell lines are cultured in appropriate media.
-
The cells are seeded into microtiter plates and allowed to attach.
-
The test compounds are added at various concentrations.
-
After a specified incubation period (e.g., 48 hours), cell viability or growth inhibition is determined using a suitable assay, such as the MTT assay.
-
The GI50 value, which is the concentration of the compound that causes 50% growth inhibition, is calculated.[10][11][12]
Experimental Workflow
The general workflow for the synthesis and evaluation of N-aryl anthranilic acids is depicted below.
Caption: General workflow for N-aryl anthranilic acid research.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Some physicochemical properties of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a compound that requires careful management due to its potential hazards, including skin, eye, and respiratory irritation.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to conduct a thorough hazard assessment. Based on the safety data sheets (SDS) of structurally similar compounds, this compound should be handled with caution.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times during handling and disposal:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[1] |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][3] Place the collected material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
III. Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][4]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste material, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup debris, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]
-
Do not mix this waste with other incompatible waste streams.[2]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards: "Irritant."
-
Note the accumulation start date.
-
-
Storage:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
Provide the disposal contractor with a copy of the available safety information for the compound.
-
IV. Workflow for Safe Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
